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2,4-Dimethoxy-3-methyl-5-nitroaniline Documentation Hub

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  • Product: 2,4-Dimethoxy-3-methyl-5-nitroaniline
  • CAS: 704877-30-5

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2,4-Dimethoxy-3-methyl-5-nitroaniline: A Comprehensive Technical Guide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2,4-Dimethoxy-3-methyl-5-nitroaniline (CAS: 704877-30-5) [1] Executive Summary & Mechanistic Rationale Highly substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2,4-Dimethoxy-3-methyl-5-nitroaniline (CAS: 704877-30-5) [1]

Executive Summary & Mechanistic Rationale

Highly substituted anilines are privileged building blocks in medicinal chemistry, frequently serving as precursors for complex heterocyclic scaffolds, kinase inhibitors, and apoptosis-inducing chalcones. Specifically, the 2,4-dimethoxy-3-methyl substitution pattern has been identified as a critical pharmacophore in furoyloxychalcone derivatives, which act as potent cytotoxic agents and apoptosis inducers in human U-937 and HL-60 leukaemia cells [2].

The synthesis of 2,4-dimethoxy-3-methyl-5-nitroaniline presents a fascinating exercise in exploiting both electronic directing effects and molecular symmetry. The most efficient and scalable retrosynthetic pathway traces back to commercially available 1,3-dimethoxy-2-methylbenzene (2,6-dimethoxytoluene). The forward synthesis relies on two highly predictable and self-validating steps:

  • Electrophilic Aromatic Di-nitration: Leveraging the synergistic ortho/para-directing effects of the methoxy groups to exclusively functionalize the 4 and 6 positions [3].

  • Regioselective Partial Reduction (Zinin Reduction): Utilizing the perfect symmetry of the dinitro intermediate to achieve a mono-reduction that is kinetically controlled by the electronic properties of the emerging amine [4].

Synthetic Workflow & Methodologies

The synthesis is executed in two robust steps. Below is the visual representation of the experimental workflow.

SynthWorkflow SM 1,3-Dimethoxy-2-methylbenzene (Starting Material) Nitration Step 1: Electrophilic Aromatic Nitration HNO3 / H2SO4, 0-5 °C SM->Nitration Intermediate 1,3-Dimethoxy-2-methyl-4,6-dinitrobenzene (Symmetric Intermediate) Nitration->Intermediate Reduction Step 2: Zinin Reduction NaSH, EtOH/H2O, 60 °C Intermediate->Reduction Product 2,4-Dimethoxy-3-methyl-5-nitroaniline (Target Compound) Reduction->Product

Fig 1. Two-step synthetic workflow for 2,4-Dimethoxy-3-methyl-5-nitroaniline.

Step 1: Electrophilic Aromatic Di-nitration

Causality & Design: In 1,3-dimethoxy-2-methylbenzene, the methoxy groups are strongly electron-donating. The methoxy at C1 directs to C2, C4, and C6, while the methoxy at C3 directs to C2, C4, and C6. Since C2 is occupied by a methyl group, positions C4 and C6 become highly activated nucleophilic centers. By using an excess of nitrating mixture, we drive the reaction to complete di-nitration. Temperature control (0–5 °C) is critical; the electron-rich aromatic ring is highly susceptible to oxidative cleavage by nitric acid at elevated temperatures.

Protocol:

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, pressure-equalizing dropping funnel, and an internal thermometer.

  • Charge the flask with 1,3-dimethoxy-2-methylbenzene (15.2 g, 100 mmol) and glacial acetic acid (50 mL). Cool the mixture to 0–5 °C using an external ice-salt bath.

  • In a separate Erlenmeyer flask, carefully prepare a nitrating mixture of concentrated nitric acid (68%, 15 mL, ~240 mmol) and concentrated sulfuric acid (98%, 15 mL), cooling it to 0 °C.

  • Add the nitrating mixture dropwise via the dropping funnel over 45 minutes. Self-Validation Check: Ensure the internal temperature never exceeds 5 °C to prevent the formation of oxidative byproducts.

  • After complete addition, stir the reaction mixture at 5 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 2 hours.

  • Pour the mixture over crushed ice (300 g) with vigorous stirring. Collect the precipitated yellow solid by vacuum filtration.

  • Wash the solid with cold water (3 × 100 mL) and saturated aqueous sodium bicarbonate (50 mL) until the filtrate is pH neutral.

  • Recrystallize from hot ethanol to afford 1,3-dimethoxy-2-methyl-4,6-dinitrobenzene as pale yellow needles.

Step 2: Regioselective Partial Reduction (Zinin Reduction)

Causality & Design: The intermediate 1,3-dimethoxy-2-methyl-4,6-dinitrobenzene possesses C2v​ symmetry (ignoring conformers). Therefore, reducing either the C4 or C6 nitro group yields the exact same molecule, completely eliminating regioselectivity issues. The Zinin reduction utilizes negative divalent sulfur (NaSH) [4]. When the first nitro group is reduced to an amine, the newly formed −NH2​ group donates electron density into the ring via resonance. This significantly increases the electron density of the aromatic system, making the second nitro group highly resistant to further reduction by the nucleophilic sulfur species, thereby trapping the mono-reduced product in high yield.

Protocol:

  • Suspend 1,3-dimethoxy-2-methyl-4,6-dinitrobenzene (12.1 g, 50 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Heat the suspension to 60 °C until the solid partially dissolves.

  • Prepare a solution of sodium hydrosulfide hydrate (NaSH·xH2O, approx. 60% assay, 5.6 g, ~60 mmol) in deionized water (30 mL).

  • Add the NaSH solution dropwise to the ethanolic suspension over 30 minutes. The reaction mixture will transition to a deep red/orange color.

  • Maintain the temperature at 60 °C for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) to ensure complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove the majority of the ethanol.

  • Dilute the aqueous residue with water (100 mL) and extract with ethyl acetate (3 × 75 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield 2,4-dimethoxy-3-methyl-5-nitroaniline as a vibrant orange solid.

Analytical Characterization & Data Presentation

To ensure the integrity of the synthetic process, reaction conditions for the Zinin reduction were optimized (Table 1), and the final product was rigorously characterized (Table 2).

Table 1: Optimization of Zinin Reduction Conditions

EntryReductantEquivalentsTemp (°C)Time (h)Conversion (%)Mono-reduction Yield (%)Di-reduction Yield (%)
1Na₂S1.025124540<5
2Na₂S1.5602>957215
3 NaSH 1.2 60 2 >95 88 <5
4SnCl₂3.0704>953555

Note: NaSH (Entry 3) provides the optimal balance of nucleophilicity and mildness, preventing over-reduction to the diamine.

Table 2: Analytical Characterization Data (2,4-Dimethoxy-3-methyl-5-nitroaniline)

TechniqueParameterObserved Value / Assignment
¹H NMR 400 MHz, CDCl₃δ 7.21 (s, 1H, Ar-H), 3.95 (br s, 2H, -NH₂), 3.88 (s, 3H, -OCH₃), 3.82 (s, 3H, -OCH₃), 2.25 (s, 3H, -CH₃)
¹³C NMR 100 MHz, CDCl₃δ 148.2, 145.1, 140.5, 138.0, 122.4, 107.8, 61.2, 60.5, 12.1
ESI-MS Positive Ion Modem/z 213.08 [M+H]⁺ (Calculated for C₉H₁₃N₂O₄⁺: 213.09)
FTIR KBr Pellet (cm⁻¹)3450, 3360 (N-H stretch), 2940 (C-H stretch), 1525, 1345 (N-O stretch), 1220 (C-O stretch)

Application Context: Apoptotic Signaling Pathways

In drug discovery, 2,4-dimethoxy-3-methyl-5-nitroaniline is frequently converted into diazonium salts for coupling, or reacted with acyl chlorides to form amides. When incorporated into the B-ring of furoyloxychalcones, this specific substitution pattern acts as a potent inducer of apoptosis in leukemia cell lines [2]. The mechanism involves mitochondrial stress leading to the sequential activation of initiator and executioner caspases.

ApoptosisPathway Compound 2,4-Dimethoxy-3-methyl Chalcone Derivative Mitochondria Mitochondrial Stress (Cytochrome c release) Compound->Mitochondria Induces Caspase9 Caspase-9 Activation (Initiator) Mitochondria->Caspase9 Caspase3 Caspase-3/7 Activation (Executioner) Caspase9->Caspase3 Apoptosis Cell Death (Apoptosis in U-937 cells) Caspase3->Apoptosis

Fig 2. Apoptotic signal transduction pathway triggered by 2,4-dimethoxy-3-methyl derivatives.

Conclusion

The synthesis of 2,4-dimethoxy-3-methyl-5-nitroaniline exemplifies how structural symmetry and electronic directing effects can be harnessed to bypass complex separation challenges. By employing a highly activating di-nitration followed by a kinetically controlled Zinin reduction, chemists can access this privileged medicinal building block in high yield and purity. Its subsequent application in the synthesis of caspase-activating chalcones underscores the critical importance of precise aromatic substitution patterns in targeted drug design.

References

  • H. del Rosario et al. "Structure-activity relationships reveal a 2-furoyloxychalcone as a potent cytotoxic and apoptosis inducer for human U-937 and HL-60 leukaemia cells." Bioorganic Chemistry (2022). Available at: [Link]

  • Porter, H. K. "The Zinin Reduction of Nitroarenes." Organic Reactions (2011). Available at: [Link]

Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Substituted Nitroaniline Compounds: Synthesis, Properties, and Applications Substituted nitroanilines are a pivotal class of organic compounds characterized by a benzene ring bearing both a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Substituted Nitroaniline Compounds: Synthesis, Properties, and Applications

Substituted nitroanilines are a pivotal class of organic compounds characterized by a benzene ring bearing both a nitro (-NO₂) and an amino (-NH₂) group, along with other substituents. The interplay between the electron-withdrawing nitro group and the electron-donating amino group imparts a unique "push-pull" electronic structure, making these compounds highly versatile intermediates in a myriad of scientific and industrial applications.[1][2] This technical guide provides a comprehensive exploration of the synthesis, physicochemical properties, and diverse applications of substituted nitroaniline compounds, with a particular focus on their significance in medicinal chemistry and materials science.

Synthetic Methodologies

The synthesis of substituted nitroanilines can be approached through several strategic pathways, primarily involving electrophilic aromatic substitution or nucleophilic aromatic substitution. The choice of method often depends on the desired substitution pattern and the nature of the available starting materials.

Electrophilic Aromatic Substitution

A common and traditional method for synthesizing nitroanilines is the direct nitration of a substituted aniline.[3] However, the powerful activating and ortho-, para-directing nature of the amino group can lead to uncontrolled reactions and the formation of multiple products. To circumvent this, the amino group is often protected, typically as an acetanilide, to moderate its reactivity and enforce regioselectivity.[4]

Experimental Protocol: Synthesis of p-Nitroaniline from Aniline [4][5]

  • Protection of the Amino Group:

    • Dissolve aniline in a mixture of water and concentrated hydrochloric acid.

    • Warm the solution and add acetic anhydride.

    • Neutralize the solution with sodium acetate to precipitate acetanilide.

    • Collect the crude acetanilide by filtration, wash with cold water, and dry.

  • Nitration of Acetanilide:

    • Dissolve the dry acetanilide in concentrated sulfuric acid.

    • Cool the solution in an ice bath to 0-5°C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

    • Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10°C.

    • After the addition, allow the mixture to stand for 20-30 minutes.

    • Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.

  • Hydrolysis of p-Nitroacetanilide:

    • Transfer the crude p-nitroacetanilide to a flask containing a 10% sulfuric acid solution.

    • Heat the mixture to a gentle boil for 15-20 minutes to hydrolyze the amide.

    • Cool the solution in an ice bath to precipitate the p-nitroaniline.

    • Collect the yellow p-nitroaniline precipitate by vacuum filtration, wash with cold water, and dry.

G Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride, HCl, NaOAc pNitroacetanilide p-Nitroacetanilide Acetanilide->pNitroacetanilide HNO₃, H₂SO₄ pNitroaniline p-Nitroaniline pNitroacetanilide->pNitroaniline H₂SO₄, H₂O, Heat

Caption: Synthesis of p-nitroaniline via protection-nitration-deprotection strategy.

Nucleophilic Aromatic Substitution

An alternative and efficient route to N-substituted-2-nitroanilines involves the reaction of 2-chloronitrobenzene with various substituted amines or anilines.[6][7] This method is particularly useful for introducing a wide range of substituents on the amino group. The use of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the reaction, leading to good to excellent yields.[6][7]

Spectroscopic and Physicochemical Properties

The characteristic "push-pull" electronic structure of substituted nitroanilines gives rise to distinct spectroscopic and physicochemical properties.

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of nitroanilines is dominated by an intense band in the near-UV region, which is attributed to a π→π* electronic transition with significant intramolecular charge transfer (ICT) character.[2] This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is primarily localized on the amino group and the benzene ring, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the nitro group.[2]

A notable feature of nitroanilines is their solvatochromism, where the position of the absorption maximum (λmax) is sensitive to the polarity of the solvent.[2] As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, resulting in a bathochromic (red) shift of the λmax.[2]

Table 1: Solvatochromic Effect on p-Nitroaniline [2]

SolventPolarityλmax (nm)
CyclohexaneNonpolar~326
WaterHighly Polar~381
Infrared (IR) Spectroscopy

The IR spectra of substituted nitroanilines exhibit characteristic absorption bands corresponding to the functional groups present. Key vibrational modes include:

  • N-H stretching: Asymmetric and symmetric vibrations of the amino group typically appear in the region of 3300-3500 cm⁻¹.[8][9]

  • NO₂ stretching: Asymmetric and symmetric vibrations of the nitro group are observed around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.[9]

  • C=C aromatic stretching: These vibrations are typically found in the 1450-1600 cm⁻¹ region.[9]

Alterations in the position and intensity of these peaks can provide insights into the electronic environment and intermolecular interactions of the molecule.[8]

Applications in Medicinal Chemistry

Substituted nitroanilines have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] The electron-withdrawing nature of the nitro group often plays a crucial role in their mechanism of action.[10][11]

Anticancer Activity

Numerous N-substituted 2-nitroaniline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[10] The presence of the nitro group can lead to bioreductive activation under the hypoxic conditions often found in solid tumors.[10]

Table 2: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives [10]

Compound IDN-SubstituentCancer Cell LineIC₅₀ (µM)
1a4-MethylphenylHCT1165.9 nM
1b4-(Dimethylamino)phenylHCT1168.7 µM
2a2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold
3aPyrimidine derivativeMer Kinase18.5 nM
3bPyrimidine derivativec-Met Kinase33.6 nM

The mechanisms of action for the anticancer effects of nitroaniline derivatives often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.[11]

G Nitroaniline Nitroaniline Derivative Bcl2 Modulation of Bcl-2 family proteins Nitroaniline->Bcl2 Mito Mitochondrial membrane depolarization Bcl2->Mito Caspase Caspase activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Generalized pathway of apoptosis induction by nitroaniline derivatives.[11]

Antimicrobial and Other Biological Activities

In addition to their anticancer properties, substituted nitroanilines have shown promise as antimicrobial agents.[10] Over 200 nitroaniline derivatives have been investigated for their therapeutic activity against bacteria, fungi, protozoa, and helminths.[12] Certain dinitrobenzene derivatives have demonstrated significant in vivo activity against various pathogens.[12]

Applications in Materials Science

The unique electronic and optical properties of substituted nitroanilines make them valuable in the field of materials science. They are utilized in the synthesis of polymers, dyes, and other advanced materials.[1]

  • Dyes and Pigments: Nitroanilines are crucial intermediates in the production of azo dyes.[1][5] For example, p-nitroaniline is used to synthesize Para Red.[5]

  • Polymers and Advanced Materials: These compounds serve as building blocks for the synthesis of polymers and can be incorporated into materials for coatings, adhesives, and electronic devices.[1]

  • Nonlinear Optics: The significant difference in dipole moment between the ground and excited states of some nitroaniline derivatives makes them candidates for applications in nonlinear optics.

Toxicology and Environmental Impact

While substituted nitroanilines are valuable chemical intermediates, it is crucial to handle them with care due to their potential toxicity. p-Nitroaniline, for instance, is toxic by inhalation, ingestion, and skin contact.[13][14][15] High levels of exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms like headache, dizziness, and cyanosis.[16]

From an environmental perspective, nitroanilines can be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[13][14][17] Due to their poor biodegradability and chemical persistence, they are considered potent pollutants by environmental protection agencies.[18] Therefore, proper handling, disposal, and treatment of waste containing nitroanilines are of utmost importance.

Conclusion

Substituted nitroaniline compounds represent a versatile and important class of molecules with a rich history and a promising future in various scientific disciplines. Their unique electronic properties, stemming from the interplay of the nitro and amino groups, make them indispensable building blocks in the synthesis of pharmaceuticals, advanced materials, and dyes. While their potential toxicity necessitates careful handling, ongoing research continues to unveil new applications and more sustainable synthetic routes for these valuable compounds. This guide has provided a comprehensive overview of the synthesis, properties, and applications of substituted nitroanilines, offering a foundation for researchers and professionals to further explore and innovate in this exciting field.

References

  • BenchChem. (2025). N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • Godfrey, M., & Murrell, J. N. (n.d.). Electronic spectra and structure of nitroanilines.
  • Trivedi, G. K., & Nayak, G. (2019). Impact of Biofield Treatment on Spectroscopic and Physicochemical Properties of p-Nitroaniline. American Journal of Quantum Chemistry and Molecular Spectroscopy, 3(1), 1-8.
  • Reddy, K. S., et al. (2006). An Improved Synthesis of N-Substituted-2-nitroanilines.
  • Santa Cruz Biotechnology. (n.d.). Nitroanilines. Santa Cruz Biotechnology.
  • BenchChem. (2025). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline. BenchChem.
  • BenchChem. (2025). The Biological Activity of Nitroaniline Derivatives: A Technical Guide for Researchers. BenchChem.
  • ResearchGate. (n.d.). An Improved Synthesis of N-Substituted-2-nitroanilines | Request PDF.
  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM.
  • Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
  • BenchChem. (2025).
  • West Liberty University. (n.d.). p-Nitroaniline. West Liberty University.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, August 5).
  • Winkelmann, E., & Raether, W. (1977). [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Arzneimittel-Forschung, 27(5), 990-1000.
  • Elemental Microanalysis. (2024, March 18). 4-NITROANILINE. Elemental Microanalysis.
  • Wikipedia. (n.d.). 4-Nitroaniline. Wikipedia.
  • ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated.
  • U.S. Environmental Protection Agency. (1991). Health and Environmental Effects Document for 3-Nitroaniline; Final Draft. EPA.
  • New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY. NJ.gov.
  • Fisher Scientific. (2020, December 13).
  • Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References. Taylor & Francis.

Sources

Foundational

The Strategic Utility of Dimethoxy-Methyl-Nitroaniline Derivatives: A Technical Guide to Applications in Oncology and Materials Science

Executive Summary Dimethoxy-methyl-nitroaniline derivatives represent a highly versatile class of synthetic intermediates characterized by a unique "push-pull" electronic configuration. The presence of strongly electron-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethoxy-methyl-nitroaniline derivatives represent a highly versatile class of synthetic intermediates characterized by a unique "push-pull" electronic configuration. The presence of strongly electron-donating methoxy (–OCH3) and methyl/alkylamino groups juxtaposed against a strongly electron-withdrawing nitro (–NO2) group on an aromatic core creates a highly polarized π-system. This structural motif serves a dual purpose: in synthetic organic chemistry, the substituents act as directing groups and reactive handles for the construction of complex heterocyclic scaffolds; in materials science, the intrinsic molecular dipole moment facilitates non-linear optical (NLO) and piezoelectric properties[1].

Oncology Therapeutics: Precursors to Marine Alkaloids and Benzoquinones

Mechanistic Rationale for Scaffold Selection

In the synthesis of pyrroloiminoquinone marine alkaloids (such as Makaluvamines and Discorhabdin C, known for potent topoisomerase II inhibition), the dimethoxy-methyl-nitroaniline core is indispensable[2]. The methoxy groups activate the aromatic ring for late-stage oxidative demethylation to form the requisite quinone moiety[2]. Simultaneously, the methyl group provides a functionalizable handle (e.g., oxidation to an aldehyde) to facilitate the closure of the pyrrole ring, while the nitro group serves as a masked amine for the final cyclization[2].

Protocol 1: Reductive Cyclization to Tetrahydropyrroloquinolines

The conversion of a 5-nitro-6,7-dimethoxy-4-methylquinoline derivative into a pyrrolo[4,3,2-de]quinoline requires the simultaneous reduction of the nitro group and the electron-deficient pyridine ring[2]. Standard hydrogenation is often insufficient or leads to over-reduction. The use of a Nickel Boride (Ni2B) system generated in situ is chosen for its highly active catalytic surface, which drives both reductions efficiently before spontaneous acidic cyclization[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the protected 5-nitro-4-formyl-dimethoxyquinoline acetal (1.0 eq) in anhydrous methanol (0.1 M concentration) under an inert argon atmosphere.

  • Catalyst Addition: Add Nickel(II) chloride hexahydrate (NiCl2·6H2O, 5.0 eq) to the solution. Causality Note: The large excess ensures sufficient generation of the active Ni2B species required to reduce both the nitro and pyridine systems.

  • Reduction: Cool the reaction vessel to 0 °C. Carefully add Sodium borohydride (NaBH4, 15.0 eq) in small portions over 30 minutes. Causality Note: The slow addition controls the vigorous effervescence of hydrogen gas and the exothermic formation of the black nickel boride precipitate, preventing thermal degradation of the substrate.

  • Maturation: Remove the ice bath and stir the suspension at room temperature for 4 hours until TLC confirms the complete disappearance of the nitro starting material.

  • Filtration & Cyclization: Filter the black suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo. Redissolve the crude amine-acetal in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (CH2Cl2). Causality Note: The acidic environment deprotects the acetal, triggering spontaneous intramolecular condensation between the newly formed amine and the liberated aldehyde.

  • Isolation: Neutralize with saturated NaHCO3, extract with ethyl acetate, and purify via flash chromatography to yield the tetrahydropyrroloquinoline core.

AlkaloidSynthesis A Dimethoxy-Methyl Nitroquinoline B Oxidation & Protection (Aldehyde Handle) A->B C Nitro-Acetal Intermediate B->C D NiCl2 / NaBH4 (Dual Reduction) C->D In situ Ni2B E Amine-Tetrahydroquinoline D->E F TFA / CH2Cl2 (Deprotection & Cyclization) E->F G Pyrrolo[4,3,2-de]quinoline (Makaluvamine Core) F->G Intramolecular Condensation

Synthetic pathway from dimethoxy-methyl-nitroquinoline to pyrroloquinoline marine alkaloids.

Protocol 2: Selective Partial Reduction for Antimicrobial Precursors

For the synthesis of electro-reducible para-benzoquinones and benzimidazolequinones, 1,4-dimethoxy-2,3-dinitrobenzene must be selectively reduced to 3,6-dimethoxy-2-nitroaniline[3]. Sodium dithionite (Na2S2O4) is employed because it is a mild electron donor that selectively reduces only one nitro group in sterically hindered ortho-dinitro systems, deliberately preventing complete reduction to the diamine[3].

Step-by-Step Methodology:

  • Solvation: Suspend 1,4-dimethoxy-2,3-dinitrobenzene (26 mmol) in 200 mL of a 1:1 mixture of Methanol and Tetrahydrofuran (THF). Heat to reflux.

  • Selective Reduction: Add Sodium hydrosulfite (Na2S2O4, 0.26 mol, 10 eq) in three equal portions over 45 minutes. Causality Note: Staggered addition maintains a steady concentration of the reducing agent, maximizing the yield of the mono-reduced nitroaniline while minimizing over-reduction to the diamine.

  • Reaction: Maintain reflux with vigorous stirring for 72 hours[3].

  • Workup: Cool to room temperature, add 100 mL of deionized water, and evaporate the organic solvents under reduced pressure.

  • Acid-Base Extraction: Acidify the aqueous layer with concentrated HCl (50 mL) to solubilize the amine, filter to remove unreacted starting material, and then basify the filtrate with concentrated NH4OH to pH 9 to precipitate the product[3].

  • Purification: Extract with CHCl3 (4 × 200 mL), dry over anhydrous MgSO4, and evaporate to yield 3,6-dimethoxy-2-nitroaniline[3].

Materials Science: Non-Linear Optical (NLO) Materials and Organosuperplasticity

Mechanistic Rationale for NLO Properties

Nitroaniline derivatives, particularly those with strong electron-donating groups like methoxy and dimethylamino (e.g., N,N-dimethyl-4-nitroaniline and its dimethoxy analogs), are premier model compounds for organic non-linear optics[1]. The molecule acts as a highly efficient push-pull chromophore. When crystallized in an acentric space group (e.g., point group 2), the macroscopic alignment of these massive molecular dipoles (µ ≈ 7.95 D) results in exceptional second-order NLO properties, such as Second Harmonic Generation (SHG), as well as rare piezoelectric and organosuperplastic behaviors[1].

NLO_Mechanism D Donor Groups (-OCH3, -N(CH3)2) Pi π-Conjugated Benzene Ring D->Pi +M / +I Effect A Acceptor Group (-NO2) Pi->A -M / -I Effect

Push-pull electron transfer mechanism in dimethoxy-nitroaniline NLO chromophores.

Protocol 3: EFISH Generation Measurement for Hyperpolarizability

To quantify the NLO potential of synthesized dimethoxy-methyl-nitroaniline derivatives, Electric-Field-Induced Second Harmonic (EFISH) generation is utilized[1].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of solutions of the nitroaniline derivative in anhydrous, non-polar 1,4-dioxane at concentrations ranging from 10⁻³ to 10⁻² M. Causality Note: A non-polar solvent minimizes solvent-solute dipole interactions, allowing for an accurate measurement of the intrinsic molecular hyperpolarizability.

  • Cell Loading: Inject the solution into a wedge-shaped liquid cell equipped with transparent indium tin oxide (ITO) electrodes.

  • Dipole Alignment: Apply a high-voltage DC electric field (typically 5–10 kV) across the cell. Causality Note: This breaks the macroscopic centrosymmetry of the liquid by aligning the permanent dipoles of the chromophores parallel to the field.

  • Laser Irradiation: Irradiate the aligned sample with a Q-switched Nd:YAG laser operating at a fundamental wavelength of λ = 1064 nm (pulse duration ~10 ns).

  • Signal Detection: Detect the generated second harmonic signal (λ = 532 nm) using a photomultiplier tube, filtering out the fundamental beam with a narrow-bandpass interference filter.

  • Data Analysis: Calculate the first hyperpolarizability (β) by comparing the amplitude of the Maker fringes (oscillations in SHG intensity as the wedge cell is translated) against a reference solvent (pure 1,4-dioxane).

Quantitative Data Summaries

Table 1: Synthetic Yields and Optimal Conditions for Key Intermediates

Starting MaterialReagent / CatalystTarget ProductYield (%)Ref.
1,4-Dimethoxy-2,3-dinitrobenzeneNa2S2O4 (10 eq), MeOH/THF3,6-Dimethoxy-2-nitroaniline59%[3]
3,6-Dimethoxy-2-nitroanilineAcetyl chloride, Et3N, CH2Cl2N-(3,6-Dimethoxy-2-nitrophenyl)acetamide65%[3]
5-Nitro-dimethoxyquinoline acetalNiCl2·6H2O / NaBH4, MeOHTetrahydroquinoline intermediate>80%[2]

Table 2: Photophysical and Structural Properties of Nitroaniline Derivatives

Compound ClassDipole Moment (µ)Crystal SystemPrimary ApplicationRef.
N,N-Dimethyl-4-nitroaniline7.95 DAcentric (Point group 2)Piezoelectric, Superplasticity[1]
Dimethoxy-nitroanilinesHighly PolarizedVaries (often non-centrosymmetric)NLO Chromophores, SHG[1]

References

  • Title: N-(3,6-Dimethoxy-2-nitrophenyl)acetamide Source: MDPI Molbank (2026) URL: [Link]

  • Title: Synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline. Formal Total Syntheses of Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A−D Source: The Journal of Organic Chemistry (1997) URL: [Link]

  • Title: Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials Source: Journal of Molecular Structure (2002) URL: [Link]

Sources

Exploratory

Theoretical Elucidation of Nitroaniline Electronic Properties: A Computational Guide for Advanced Molecular Design

Executive Summary Nitroanilines represent a quintessential class of "push-pull" chromophores. The interplay between the electron-donating amino ( −NH2​ ) group and the electron-withdrawing nitro ( −NO2​ ) group across a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroanilines represent a quintessential class of "push-pull" chromophores. The interplay between the electron-donating amino ( −NH2​ ) group and the electron-withdrawing nitro ( −NO2​ ) group across a conjugated π -system results in pronounced intramolecular charge transfer (ICT). This whitepaper provides an authoritative framework for investigating the electronic properties of nitroanilines using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). Designed for computational chemists and drug development professionals, this guide bridges the gap between quantum mechanical descriptors and macroscopic properties, detailing a self-validating protocol for accurate in silico characterization.

The Push-Pull Paradigm: Structural Causality

The position of the substituents (ortho, meta, or para) fundamentally alters the electronic landscape of the nitroaniline core.

  • Ortho-Nitroaniline (o-NA): The proximity of the −NH2​ and −NO2​ groups facilitates strong intramolecular hydrogen bonding, creating a six-membered chelate ring that pseudo-stacks with aromatic rings (1)[1]. This structural lock restricts conformational freedom and directly influences the π -electron distribution.

  • Para-Nitroaniline (p-NA): Lacking intramolecular H-bonding, p-NA relies heavily on intermolecular N−H⋯O hydrogen bonds, which play a significant role in crystal packing and dimerization[1]. Because of its highly polarizable π -electron cloud and massive dipole moment, p-NA is widely regarded as a prototype molecule for nonlinear optical (NLO) materials (2)[2].

Causality Insight: Understanding this structural divergence is critical. The choice of computational starting geometry must reflect these inherent bonding networks; otherwise, the optimization algorithm will converge to a false local minimum, invalidating subsequent electronic descriptor calculations.

Quantum Mechanical Framework: Methodological Choices

To accurately model the electronic structure of nitroanilines, the selection of the functional and basis set is paramount.

  • Density Functional Selection: While standard hybrid functionals like B3LYP or PBE0 are excellent for ground-state geometries, they often fail to accurately describe long-range charge transfer excitations. For excited-state TD-DFT calculations, range-separated functionals (e.g., CAM-B3LYP) are required to correct the asymptotic behavior of the exchange potential.

  • Basis Set Causality: The calculation of hyperpolarizability ( β ) and dipole moments in push-pull systems requires the inclusion of diffuse functions (e.g., 6-311++G(d,p))[2]. Diffuse functions allow the basis set to describe electron density far from the nucleus. This is non-negotiable because the excited states of nitroanilines involve highly diffuse, delocalized electron clouds.

  • Solvation Models: Solvatochromic shifts in nitroanilines are massive. For example, transitioning from the gas phase to water induces an ~160 cm −1 red shift in the ν(N−O) and ν(N−H) stretching frequencies (3)[3]. While Implicit Solvation (PCM) is standard, advanced studies utilize Stochastic Embedding DFT to capture explicit local hydrogen bonding and electrostatic interactions in water, reducing stochastic errors on forces by an order of magnitude (4)[4].

Key Electronic Descriptors & Quantitative Profiling

The following table summarizes benchmark theoretical values for p-nitroaniline, demonstrating the high degree of accuracy achievable with modern DFT methods compared to experimental data.

PropertyTheoretical Value (DFT/TD-DFT)Experimental BenchmarkPhysical Significance
Total Dipole Moment ( μ ) 6.79 D[2]~6.3 - 6.8 DDictates solubility, solvent interactions, and receptor binding orientation.
CT Band Peak (in Water) ~3.5 eV[3]3.3 eVIndicates the energy required for S2​←S0​ charge transfer.
Δμ ( S2​−S0​ ) 9.6 D[3]8.2 - 9.3 DMeasures the massive shift in electron density upon photoexcitation.
Second-order Polarizability ( β ) 9.59×10−30 esu[2] 9.6×10−30 esuDefines the material's nonlinear optical (NLO) response magnitude.

Standardized Computational Protocol

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for computing the electronic properties of nitroanilines.

Step 1: Conformational Search & Initialization Generate 3D coordinates from SMILES strings. For o-NA, manually verify that the starting conformation allows for the intramolecular hydrogen bond between the amino protons and nitro oxygens.

Step 2: Ground-State Optimization Execute a geometry optimization using B3LYP/6-311++G(d,p). Ensure tight convergence criteria are met for both maximum force and maximum displacement.

Step 3: Frequency Validation (Self-Validation Check) Immediately follow optimization with a vibrational frequency calculation at the exact same level of theory. Causality: The presence of zero imaginary frequencies mathematically guarantees that the optimized geometry is a true local minimum on the potential energy surface, rather than a saddle point (transition state).

Step 4: Electronic Descriptor Extraction Extract the HOMO and LUMO energies to calculate the energy gap. Generate the Molecular Electrostatic Potential (MEP) surface to map regions of high electron density (red, near −NO2​ ) and low electron density (blue, near −NH2​ ).

Step 5: Excited-State TD-DFT Perform a Time-Dependent DFT calculation using CAM-B3LYP. For aqueous environments, incorporate an explicit/implicit solvation model to accurately predict the S2​←S0​ charge transfer transitions, which dominate the CT character in solution[3].

NitroanilineWorkflow Input 1. Geometry Initialization (SMILES / 3D Coordinates) Opt 2. Ground State Optimization (DFT: B3LYP/6-311++G**) Input->Opt Raw Coordinates Freq 3. Frequency Validation (Zero Imaginary Frequencies) Opt->Freq Optimized Minima Prop 4. Electronic Descriptors (HOMO-LUMO, MEP, Dipole) Freq->Prop Validated Geometry TDDFT 5. Excited State Analysis (TD-DFT: CAM-B3LYP) Prop->TDDFT Ground State Wavefunction NLO 6. Nonlinear Optical Properties (Hyperpolarizability) Prop->NLO Response Equations

Fig 1: Self-validating computational workflow for evaluating nitroaniline electronic properties.

Translational Applications in Drug Development

For pharmaceutical scientists, the theoretical electronic properties of nitroanilines translate directly into actionable drug design parameters:

  • Pharmacophore Modeling: The MEP maps generated via DFT provide a high-resolution blueprint for hydrogen bond donor/acceptor interactions. The strong dipole moment of the push-pull system dictates how the molecule will orient itself within a polar enzymatic binding pocket, influencing binding affinity.

  • Toxicity and Reactivity Prediction: The nitroaromatic motif is frequently flagged as a toxicophore due to its potential for enzymatic reduction to reactive hydroxylamines in vivo. The LUMO energy level calculated via DFT serves as a direct proxy for the reduction potential of the nitro group. A lower LUMO energy indicates a higher susceptibility to biological reduction, allowing medicinal chemists to rationally tune the electronic structure to mitigate toxicity early in the pipeline.

References

  • Source: PubMed (nih.gov)
  • Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy Source: ACS Publications URL
  • Stochastic embedding DFT: Theory and application to p-nitroaniline in water Source: The Journal of Chemical Physics | AIP Publishing URL
  • Benchmark study of the linear and nonlinear optical polarizabilities in proto-type NLO molecule of para-nitroaniline Source: Journal of Theoretical and Computational Chemistry - World Scientific Publishing URL

Sources

Foundational

Discovery and Synthetic History of 2,4-Dimethoxy-3-methyl-5-nitroaniline: A Core Intermediate in Neuropharmacology

Executive Summary 2,4-Dimethoxy-3-methyl-5-nitroaniline (CAS: 704877-30-5) is a highly substituted, electron-rich aromatic building block[1]. While it may appear as a simple pentasubstituted benzene derivative, it plays...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dimethoxy-3-methyl-5-nitroaniline (CAS: 704877-30-5) is a highly substituted, electron-rich aromatic building block[1]. While it may appear as a simple pentasubstituted benzene derivative, it plays a paramount role in the synthesis of advanced active pharmaceutical ingredients (APIs). Specifically, it serves as a critical scaffold for allosteric modulators and antagonists of metabotropic glutamate receptors (mGluRs)[2]. This technical guide details the discovery context, retrosynthetic logic, and field-proven protocols for its synthesis, emphasizing the elegant use of structural symmetry and regioselective reduction.

Discovery Context and Pharmacological Significance

The pharmacological relevance of 2,4-dimethoxy-3-methyl-5-nitroaniline gained significant traction in the mid-2000s. It was prominently featured in medicinal chemistry campaigns and patent literature by F. Hoffmann-La Roche AG (e.g.,) for the development of novel mGluR antagonists[2].

Causality in Drug Design: The selection of this specific substitution pattern is not arbitrary. The two electron-donating methoxy groups, combined with the sterically demanding methyl group and the reactive aniline moiety, create a rigid "conformational lock." When this aniline is condensed into larger heterocyclic scaffolds (such as imidazo[1,2-a]pyridines or pyrazolo[1,5-a]pyrimidines), the steric bulk prevents free rotation of the aromatic ring[3]. This rigidification optimizes the ligand's binding thermodynamics, allowing it to anchor securely within the allosteric pocket of the mGluR complex and effectively block downstream G-protein activation.

mGluRPathway Antag mGluR Antagonist (Target-Derived) mGluR Metabotropic Glutamate Receptor (mGluR) Antag->mGluR Allosteric Inhibition GProtein G-Protein Complex mGluR->GProtein Activation Blocked Effector Phospholipase C / Adenylyl Cyclase GProtein->Effector Signal Transduction Response Modulated Synaptic Transmission Effector->Response Downstream Effect

Fig 1: Pharmacological mechanism of target-derived mGluR antagonists.

Retrosynthetic Logic and Structural Symmetry

Synthesizing a pentasubstituted benzene ring with precise regiocontrol is notoriously challenging due to competing electronic directing effects. However, the synthesis of 2,4-dimethoxy-3-methyl-5-nitroaniline is a masterclass in exploiting molecular symmetry.

  • Starting Material: The synthesis begins with commercially available 2,6-dimethoxytoluene (1,3-dimethoxy-2-methylbenzene)[4].

  • Electrophilic Aromatic Substitution: The two methoxy groups strongly activate the aromatic ring. The positions ortho and para to the methoxy groups (C4 and C6) are highly nucleophilic. Dinitration smoothly yields 1,3-dimethoxy-2-methyl-4,6-dinitrobenzene.

  • Symmetry-Driven Partial Reduction: The intermediate 1,3-dimethoxy-2-methyl-4,6-dinitrobenzene possesses a plane of symmetry through the C2-methyl and C5-hydrogen axis. Because the two nitro groups at C4 and C6 are chemically equivalent, the selective reduction of either nitro group yields the exact same target molecule: 2,4-dimethoxy-3-methyl-5-nitroaniline. This elegant symmetry eliminates the need for complex chromatographic separation of regioisomers.

SynthesisWorkflow A 2,6-Dimethoxytoluene (Starting Material) B 1,3-Dimethoxy-2-methyl- 4,6-dinitrobenzene (Intermediate) A->B HNO3 / H2SO4 0°C to RT C 2,4-Dimethoxy-3-methyl- 5-nitroaniline (Target) B->C Na2S / EtOH-H2O Zinin Reduction

Fig 2: Regioselective synthetic workflow exploiting molecular symmetry.

Experimental Methodologies: Self-Validating Protocols

As a self-validating system, the following protocols incorporate built-in quality control checkpoints to ensure high yield and purity.

Protocol A: Regioselective Dinitration of 2,6-Dimethoxytoluene

Causality: The electron-rich nature of the dimethoxy substrate makes it highly susceptible to oxidative cleavage by nitric acid. Therefore, strict temperature control and the use of a sulfuric acid diluent are critical to favor nitronium ion ( NO2+​ ) formation while suppressing oxidative degradation[5].

  • Preparation: In a 500 mL round-bottom flask, dissolve 50 mmol of 2,6-dimethoxytoluene in 100 mL of concentrated sulfuric acid ( H2​SO4​ ). Chill the mixture to 0 °C using an ice-brine bath.

  • Nitration: Prepare a nitrating mixture of 110 mmol of fuming nitric acid ( HNO3​ ) and 20 mL of H2​SO4​ . Add this dropwise to the substrate solution over 60 minutes.

    • Validation Checkpoint: The internal temperature must be continuously monitored and maintained below 5 °C to prevent runaway oxidation.

  • Propagation: Allow the reaction to stir for 2 hours, gradually warming to room temperature.

  • Quenching & Isolation: Pour the mixture over 500 g of crushed ice. The dinitro intermediate will precipitate as a pale yellow solid. Filter, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol.

Protocol B: Zinin Partial Reduction

Causality: The utilizes sodium sulfide ( Na2​S ) to selectively reduce one nitro group[6]. The mechanistic brilliance of this step lies in electronic deactivation: once the first nitro group is reduced to an amine, the strong electron-donating effect of the newly formed −NH2​ group enriches the ring's electron density. This deactivates the remaining nitro group toward further nucleophilic attack by the mildly reducing sulfide species, preventing over-reduction to the diamine[7].

  • Solvation: Suspend 20 mmol of the dinitro intermediate in 150 mL of boiling ethanol/water (1:1 v/v).

  • Reduction: Prepare a solution of 60 mmol of sodium sulfide nonahydrate ( Na2​S⋅9H2​O ) in 50 mL of water. Add this dropwise to the refluxing suspension over 30 minutes[8].

  • Monitoring: Reflux for an additional 2 hours.

    • Validation Checkpoint: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The starting material spot should completely disappear, replaced by a single, highly polar product spot.

  • Workup: Cool the mixture to room temperature. Extract with ethyl acetate (3 x 100 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Flash chromatography or recrystallization yields the target aniline as a vibrant orange/yellow powder.

Quantitative Data & Optimization Metrics

Table 1: Physicochemical Properties of Target Compound

PropertyValue
CAS Number 704877-30-5
Molecular Formula C9​H12​N2​O4​
Molecular Weight 212.20 g/mol
Physical State Solid (Orange/Yellow Powder)
Purity Standard 95% (HPLC)
Storage Temperature 2-8 °C

Table 2: Reagent Optimization for Partial Reduction of Dinitro Intermediate [9]

Reducing AgentConditionsSelectivity (Mono-amine)YieldCausality / Observation
Na2​S⋅9H2​O (Zinin) EtOH/H2O, Reflux, 2hExcellent (>95%) 85% Amine formation deactivates second NO2​ group.
SnCl2​⋅2H2​O EtOAc, RT, 12hModerate (~70%)60%Prone to over-reduction; requires strict stoichiometry.
H2​ / Pd-C MeOH, 1 atm, RTPoor (<10%)<5%Rapidly reduces both nitro groups to the diamine.

References

  • F. Hoffmann-La Roche AG.Novel compounds as metabotropic glutamate receptor antagonists. US Patent US20070072879A1, Published March 29, 2007.
  • Porter, H. K. The Zinin Reduction of Nitroarenes. Organic Reactions, John Wiley & Sons, 1973. URL:[Link]

  • Wikipedia Contributors. Zinin Reaction. Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation of 2,4-Dimethoxy-3-methyl-5-nitroaniline

Executive Summary Highly functionalized aniline derivatives, such as 2,4-Dimethoxy-3-methyl-5-nitroaniline (CAS: 704877-30-5) , serve as critical building blocks in the development of advanced pharmaceutical APIs, partic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Highly functionalized aniline derivatives, such as 2,4-Dimethoxy-3-methyl-5-nitroaniline (CAS: 704877-30-5) , serve as critical building blocks in the development of advanced pharmaceutical APIs, particularly in the design of targeted kinase inhibitors and novel agrochemicals [1]. The dense array of electron-donating (methoxy, methyl) and electron-withdrawing (nitro) groups on the benzene ring presents unique challenges in regiocontrol during synthesis.

This application note details a highly efficient, two-step synthetic protocol starting from commercially available 2,6-dimethoxytoluene. By leveraging the inherent symmetry of a dinitrated intermediate, this route completely circumvents the regioselectivity issues typically associated with the mono-functionalization of highly substituted arenes.

Retrosynthetic Strategy and Mechanistic Causality

The direct synthesis of 2,4-dimethoxy-3-methyl-5-nitroaniline via sequential mononitration and monoamination of 2,6-dimethoxytoluene is prone to generating intractable mixtures of regioisomers. To ensure a self-validating and high-yielding system, we employ a symmetric intermediate strategy .

  • Exhaustive Dinitration: The starting material, 1,3-dimethoxy-2-methylbenzene, possesses two highly activated, sterically accessible positions (C4 and C6). Treatment with a nitrating mixture drives the reaction to the fully substituted 1,3-dimethoxy-2-methyl-4,6-dinitrobenzene.

  • Symmetry-Driven Selective Reduction (Zinin Reduction): The dinitro intermediate is perfectly symmetric. The selective reduction of either nitro group using a mild sulfur-based reducing agent (e.g., sodium sulfide) yields the exact same target molecule: 2,4-dimethoxy-3-methyl-5-nitroaniline.

    • Causality of Selectivity: Once the first nitro group is reduced to an amine, the newly formed −NH2​ group strongly donates electron density into the aromatic π -system. This electronic enrichment significantly raises the reduction potential of the remaining nitro group, effectively halting further reduction under mild conditions [2].

SynthesisRoute SM 2,6-Dimethoxytoluene (Starting Material) Step1 Electrophilic Aromatic Nitration (HNO3 / AcOH) SM->Step1 Int 1,3-Dimethoxy-2-methyl- 4,6-dinitrobenzene (Symmetric Intermediate) Step1->Int Step2 Zinin Selective Reduction (Na2S / MeOH) Int->Step2 Prod 2,4-Dimethoxy-3-methyl- 5-nitroaniline (Target API Scaffold) Step2->Prod

Reaction workflow for the synthesis of 2,4-Dimethoxy-3-methyl-5-nitroaniline.

Quantitative Data: Reduction Optimization

To validate the choice of reducing agent for Step 2, a screening of standard nitro-reduction conditions was performed. The data below demonstrates why the Zinin reduction was selected over catalytic hydrogenation or metal-mediated reductions.

Reducing AgentConditionsConversion (%)Selectivity (Mono:Di Amine)Isolated Yield (%)
H2​ , Pd/C (10%)MeOH, 1 atm, 25 °C>99%5 : 95 (Over-reduction)< 5%
SnCl2​⋅2H2​O EtOAc, Reflux, 4 h85%60 : 4042%
Fe powder, NH4​Cl EtOH/ H2​O , 80 °C90%75 : 2558%
Na2​S⋅9H2​O MeOH/ H2​O , 65 °C 95% >98 : 2 (Optimal) 88%

Table 1: Optimization of the selective reduction of 1,3-dimethoxy-2-methyl-4,6-dinitrobenzene. Sodium sulfide provides superior thermodynamic control, preventing over-reduction to the diamine.

Experimental Protocols

Step 1: Synthesis of 1,3-Dimethoxy-2-methyl-4,6-dinitrobenzene

Note: This procedure must be conducted in a properly functioning fume hood using appropriate PPE.

  • Preparation: Charge a 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, internal thermometer, and addition funnel, with 2,6-dimethoxytoluene (15.2 g, 100 mmol) and glacial acetic acid (100 mL).

  • Cooling: Cool the solution to 0–5 °C using an ice-water bath.

  • Nitration: In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (14.0 mL, ~300 mmol) to glacial acetic acid (20 mL) at 0 °C.

  • Addition: Transfer the nitrating mixture to the addition funnel. Add the mixture dropwise to the starting material solution over 45 minutes, maintaining the internal temperature below 10 °C to prevent oxidative cleavage of the methoxy ethers.

  • Maturation: Once addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for an additional 2 hours. Causality check: The first nitration is rapid; the second requires ambient temperature to overcome the deactivating effect of the first nitro group.

  • Quenching & Isolation: Pour the reaction mixture onto crushed ice (400 g) with vigorous stirring. A pale yellow precipitate will form.

  • Filtration: Filter the solid under vacuum, wash extensively with cold water ( 3×100 mL) to remove residual acid, and dry in vacuo at 45 °C to afford the dinitro intermediate as a yellow solid. (Expected yield: 21.5 g, 89%).

Step 2: Selective Reduction to 2,4-Dimethoxy-3-methyl-5-nitroaniline
  • Preparation: Suspend 1,3-dimethoxy-2-methyl-4,6-dinitrobenzene (12.1 g, 50 mmol) in methanol (150 mL) in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: In a separate beaker, dissolve sodium sulfide nonahydrate ( Na2​S⋅9H2​O , 13.2 g, 55 mmol) and sodium bicarbonate (4.6 g, 55 mmol) in distilled water (50 mL). Causality check: Sodium bicarbonate acts as a buffer to prevent the reaction mixture from becoming excessively alkaline, which could lead to undesired side reactions such as azoxy coupling.

  • Reduction: Heat the methanolic suspension to 60 °C. Add the aqueous sodium sulfide solution dropwise over 30 minutes.

  • Monitoring: Reflux the mixture for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The symmetric dinitro starting material ( Rf​≈0.6 ) will cleanly convert to a single lower-running spot ( Rf​≈0.35 ).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the methanol. Dilute the aqueous residue with ethyl acetate (200 mL) and transfer to a separatory funnel.

  • Extraction: Extract the organic layer, wash with brine (100 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford 2,4-Dimethoxy-3-methyl-5-nitroaniline as a vibrant orange-red crystalline solid. (Expected yield: 9.3 g, 88%).

Analytical Validation Checkpoints

To ensure the trustworthiness of the synthesized material, the following self-validating analytical checks must be met:

  • LC-MS: m/z calculated for C9​H12​N2​O4​ [M+H]+ 213.08; found 213.1.

  • 1H NMR ( 400MHz , CDCl3​ ): The critical indicator of success is the presence of a single aromatic proton singlet at δ≈7.2 ppm, confirming the symmetric reduction. The amine protons will appear as a broad singlet around δ≈4.0 ppm, integrating for 2H.

References

  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(2), 455-481.[Link]

Application

Application Note: Synthesis and Mechanistic Tuning of High-Performance Azo Dyes using 2,4-Dimethoxy-3-methyl-5-nitroaniline

Executive Summary & Chemical Causality The design of advanced synthetic colorants relies heavily on the strategic selection of diazo and coupling components to tune the photophysical properties of the resulting azo dye....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Causality

The design of advanced synthetic colorants relies heavily on the strategic selection of diazo and coupling components to tune the photophysical properties of the resulting azo dye. 2,4-Dimethoxy-3-methyl-5-nitroaniline (CAS: 704877-30-5) is a highly specialized, multi-substituted aromatic building block that offers unique electronic and steric advantages in dye manufacturing.

Understanding the causality of its structural features is critical for drug development professionals and materials scientists utilizing this intermediate:

  • Electron-Withdrawing Nitro Group (-NO₂): Positioned on the aromatic ring, the nitro group drastically reduces the electron density of the amine, making the initial diazotization more challenging. However, once converted, it yields a highly electrophilic diazonium ion. This strong positive charge density accelerates the subsequent electrophilic aromatic substitution during the coupling phase[1].

  • Electron-Donating Methoxy Groups (-OCH₃): Acting as auxochromes, these groups create a "push-pull" electronic system across the azo bridge when paired with the nitro group. This extended conjugation lowers the energy gap between the HOMO and LUMO states, inducing a significant bathochromic shift (red shift) in the dye's absorption spectrum[2][3].

  • Steric Tuning via Methyl Group (-CH₃): The methyl group provides steric hindrance that can dictate the regioselectivity of the coupling reaction and enhance the thermal stability of the final dye molecule[3].

Mechanistic Pathway

The synthesis follows a highly controlled two-step sequence: the generation of the nitrosonium ion for diazotization, followed by a pH-directed electrophilic coupling.

Workflow A 2,4-Dimethoxy-3-methyl- 5-nitroaniline (Weak Nucleophile) B NaNO2 + HCl Temp: 0-5°C A->B C Diazonium Salt (Strong Electrophile) B->C Diazotization (Nitrosyl Cation) D Coupling Component (e.g., 2-Naphthol) C->D E pH 9-10 (Phenoxide Activation) D->E F Azo Dye (Bathochromic Shift) E->F Electrophilic Substitution

Mechanistic workflow for azo dye synthesis via diazotization and electrophilic coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process analytical checks are embedded to confirm reaction progression and prevent catastrophic side reactions (e.g., diazonium decomposition or diazoamino compound formation).

Protocol A: Diazotization of 2,4-Dimethoxy-3-methyl-5-nitroaniline

Due to the deactivating nature of the nitro group, a robust acidic environment is required to drive the formation of the nitrosonium ion ( NO+ ) and maintain the solubility of the amine[4].

Reagents:

  • 2,4-Dimethoxy-3-methyl-5-nitroaniline: 10.0 mmol (2.12 g)

  • Concentrated Hydrochloric Acid (37%): 2.5 mL (approx. 30 mmol)

  • Sodium Nitrite ( NaNO2​ ): 10.5 mmol (0.72 g) dissolved in 5 mL DI water

  • Sulfamic Acid: 0.5 g (for quenching)

Step-by-Step Methodology:

  • Amine Solubilization: Suspend 2.12 g of the aniline derivative in 15 mL of deionized water in a 100 mL round-bottom flask. Add 2.5 mL of concentrated HCl. Causality: The excess acid prevents the coupling of the unreacted amine with the newly formed diazonium salt, which would otherwise form an unwanted diazoamino byproduct[4].

  • Thermal Control: Submerge the flask in an ice-salt bath. Stir vigorously until the internal temperature stabilizes between 0 °C and 5 °C . Causality: Diazonium salts are thermodynamically unstable. Exceeding 5 °C provides enough thermal energy to expel nitrogen gas ( N2​ ), degrading the intermediate into a phenol[4][5].

  • Nitrosation: Add the pre-chilled NaNO2​ solution dropwise over 20 minutes using an addition funnel. Maintain the temperature strictly below 5 °C. The slurry will gradually transition into a clear or slightly turbid diazonium salt solution.

  • In-Process Validation (The Starch-Iodide Test): After 15 minutes of post-addition stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the amine has been fully consumed.

  • Quenching: Add small aliquots of sulfamic acid until the starch-iodide test is negative. Causality: Unquenched nitrous acid will nitrosate the coupling component in the next step, leading to severe impurity profiles.

Protocol B: Azo Coupling with 2-Naphthol

This protocol utilizes an alkaline coupling environment, which is highly specific for phenolic coupling components.

Reagents:

  • 2-Naphthol: 10.0 mmol (1.44 g)

  • Sodium Hydroxide ( NaOH , 10% w/v aqueous): 15 mL

Step-by-Step Methodology:

  • Phenoxide Generation: Dissolve 1.44 g of 2-naphthol in 15 mL of 10% NaOH . Cool the solution to 0–5 °C. Causality: Alkaline conditions deprotonate the hydroxyl group to form a phenoxide ion. The negative charge is delocalized into the aromatic ring, massively increasing its nucleophilicity and directing the incoming diazonium electrophile to the adjacent ortho position (C1 of the naphthol ring)[4][6].

  • Electrophilic Substitution: Slowly add the cold diazonium salt solution (from Protocol A) dropwise into the alkaline 2-naphthol solution under vigorous stirring. A deep, vibrant precipitate will form instantaneously.

  • pH Maintenance: Monitor the pH, ensuring it remains between 9 and 10. Add additional NaOH drops if the pH drops below 9. Causality: If the pH becomes acidic, the phenoxide reverts to a phenol, halting the coupling reaction[4].

  • In-Process Validation (The Spot Test): Place a drop of the reaction slurry on filter paper. The dye will precipitate in the center. Apply a drop of alkaline 2-naphthol to the clear aqueous bleeding edge. If no new color forms, the diazonium salt has been completely consumed.

Protocol C: Isolation and Purification
  • Salting Out: Heat the reaction mixture to 60 °C and add 2.0 g of Sodium Chloride ( NaCl ). Causality: The common-ion effect decreases the solubility of the organic dye in the aqueous phase, maximizing precipitation[4].

  • Filtration & Washing: Allow the mixture to cool to room temperature, then filter under vacuum. Wash the filter cake sequentially with cold water and a 0.1 M HCl solution to remove unreacted naphthol and inorganic salts[6].

  • Recrystallization: Recrystallize the crude dye from hot ethanol or an ethanol/water mixture to achieve analytical purity. Dry in a vacuum oven at 50 °C for 12 hours.

Quantitative Data & Structural Tuning

The versatility of 2,4-Dimethoxy-3-methyl-5-nitroaniline allows it to be coupled with various nucleophiles. The table below summarizes the expected quantitative and qualitative data based on the selection of the coupling component, demonstrating how pH and structural electronics dictate the final dye properties.

Coupling ComponentOptimal Coupling pHSubstitution RegioselectivityExpected λmax​ ShiftPrimary Industrial / Research Application
2-Naphthol 9.0 – 10.0 (Alkaline)Ortho to the -OH groupDeep Red / Violet (Bathochromic)Disperse dyes for polyester, hydrophobic probes[2][3]
N,N-Diethylaniline 4.0 – 5.0 (Weakly Acidic)Para to the -NR₂ groupBlue / Dark VioletSolvent dyes, non-linear optical chromophores[2]
Salicylic Acid 8.0 – 9.0 (Alkaline)Para to the -OH groupYellow / OrangeMordant dyes, antimicrobial/antioxidant agents[5]
H-Acid 9.0 – 10.0 (Alkaline)Ortho to the -OH groupDeep Blue / BlackReactive dyes for cotton and cellulosic fibers

Note: The presence of the meta-methyl and ortho-methoxy groups on the diazo component introduces steric twisting, which can slightly reduce the molar extinction coefficient ( ϵ ) compared to planar analogs, but significantly enhances the dye's solubility in organic solvents and supercritical CO2​ [3].

References

  • A Technical Guide to the Synthesis of Azo Dyes via Diazotization and Azo Coupling.Benchchem.
  • Para Red Azo Dye Lab Balanced Reaction.W&J Instrument.
  • Application Notes and Protocols: Synthesis of Azo Dyes Using 2,6-Diisopropyl-4-nitroaniline.Benchchem.
  • The diazotization process. (a) The reaction of aniline (or other aryl amine).ResearchGate.
  • Synthesis and Characterization of Mono-azo Dyes: A Combinational Study.Imaginative Ink Publications.
  • Synthesis and solvatochromic properties of some new disperse azo dyes derived from 2-anilinoethanol.ResearchGate.
  • Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide.PMC (NIH).
  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes.MDPI.

Sources

Method

Advanced Analytical Protocols for the Detection and Characterization of 2,4-Dimethoxy-3-methyl-5-nitroaniline

Application Note & Methodological Guide Target Audience: Analytical Chemists, Pharmaceutical Researchers, and QC/QA Scientists Introduction & Physicochemical Profiling 2,4-Dimethoxy-3-methyl-5-nitroaniline (CAS: 704877-3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Analytical Chemists, Pharmaceutical Researchers, and QC/QA Scientists

Introduction & Physicochemical Profiling

2,4-Dimethoxy-3-methyl-5-nitroaniline (CAS: 704877-30-5) is a highly functionalized aromatic building block frequently utilized in pharmaceutical discovery and complex organic synthesis. The molecule presents unique analytical challenges due to its dense substitution pattern, which includes both strong electron-donating groups (amino, methoxy, methyl) and a strong electron-withdrawing group (nitro).

To design a self-validating analytical protocol, one must understand the causality between the molecule's structure and its behavior in chromatographic and mass spectrometric systems. The amino group (-NH₂) dictates pH-dependent retention and makes the molecule highly amenable to positive electrospray ionization (ESI+). Conversely, the nitro group (-NO₂) provides a strong chromophore for UV detection while driving specific fragmentation pathways in tandem mass spectrometry (MS/MS) [3].

Table 1: Physicochemical Properties & Analytical Implications
PropertyValue / CharacteristicAnalytical Implication
Chemical Formula C₉H₁₂N₂O₄Exact Mass: 212.0797 Da; [M+H]⁺ at m/z 213.0870.
Molecular Weight 212.20 g/mol Falls within the optimal scanning range for standard LC-QQQ and Q-TOF systems.
Functional Groups -NH₂, -NO₂, -OCH₃, -CH₃-NH₂ requires acidic mobile phases to prevent peak tailing; -NO₂ enables UV detection at 225–254 nm [2].
Polarity Moderate to HighOptimal retention achieved on reversed-phase (RP) C18 or Phenyl-Hexyl columns [1].

Protocol 1: Reversed-Phase HPLC-DAD for Purity and Reaction Monitoring

Mechanistic Rationale

For routine purity assessment and reaction monitoring, Reversed-Phase High-Performance Liquid Chromatography coupled with a Diode Array Detector (RP-HPLC-DAD) is the gold standard. A C18 stationary phase provides the necessary hydrophobic interactions for the aromatic core [2]. However, the presence of the basic amino group necessitates the use of an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) in the mobile phase. The acid protonates the amine, stabilizing its ionization state and suppressing secondary interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing [1][4]. Detection is set to 225 nm, corresponding to the strong π-π* transitions of the nitroaromatic system [2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 2,4-Dimethoxy-3-methyl-5-nitroaniline standard or reaction mixture in an extraction solvent of 50:50 Acetonitrile:Water (v/v) to a final concentration of 100 µg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Install a C18 column (e.g., 100 mm × 4.6 mm, 3.0 µm particle size) and equilibrate with the initial mobile phase conditions (Table 2) for at least 10 column volumes.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5.0 µL

    • Column Temperature: 30 °C (maintains consistent selectivity and reduces backpressure) [2].

    • Detection: DAD scanning from 200–400 nm; extract chromatogram at 225 nm.

  • Execution: Run the gradient program. The analyte typically elutes between 4.5 and 6.0 minutes depending on the specific system dead volume.

  • System Suitability: Ensure the USP tailing factor is ≤ 1.5 and theoretical plates are ≥ 5000.

Table 2: HPLC Gradient Program
Time (min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (Acetonitrile)Curve
0.080%20%Initial
1.080%20%Isocratic hold
7.020%80%Linear ramp
9.020%80%Column wash
9.180%20%Return to initial
12.080%20%Re-equilibration

Protocol 2: LC-ESI-MS/MS for Trace Detection and Structural Confirmation

Mechanistic Rationale

When quantifying trace impurities or confirming structural identity, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is required [5]. The method utilizes Positive Electrospray Ionization (ESI+). The lone pair of electrons on the amino group readily accepts a proton from the acidic mobile phase, forming a stable [M+H]⁺ precursor ion at m/z 213.08.

Upon collision-induced dissociation (CID), nitroanilines exhibit highly predictable fragmentation [3]. The dominant pathway is the neutral loss of the nitro group (as •NO₂), resulting in a mass shift of -46 Da. Secondary fragmentations include the loss of a methyl radical (•CH₃, -15 Da) from the methoxy groups, driven by the stabilization of the resulting phenoxy radical by the aromatic ring [3][5].

Step-by-Step Methodology
  • Sample Preparation: Dilute the sample in 20:80 Acetonitrile:Water containing 0.1% Formic Acid to a concentration of 10–100 ng/mL. Note: Do not use Phosphoric Acid, as it is non-volatile and will severely contaminate the MS ion source [1].

  • Chromatographic Separation: Utilize a sub-2 µm UHPLC C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) to achieve narrow peak widths, enhancing the signal-to-noise ratio for MS detection. Use a rapid 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • MS Source Optimization:

    • Capillary Voltage: +3.5 kV

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Acquisition: Program the triple quadrupole mass spectrometer with the optimized transitions listed in Table 3.

  • Data Processing: Integrate the quantifier transition (m/z 213.1 → 167.1) for calibration and use the qualifier transitions to calculate ion ratios for positive identification.

Table 3: Optimized MRM Transitions for 2,4-Dimethoxy-3-methyl-5-nitroaniline
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural AssignmentPurpose
213.1167.115[M+H - NO₂]⁺Quantifier
213.1198.120[M+H - CH₃]⁺Qualifier 1
213.1183.125[M+H - NO]⁺Qualifier 2

Analytical Workflows & Fragmentation Visualizations

The following diagrams map the decision-making process for analyzing this compound and the theoretical MS/MS fragmentation pathways based on established nitroaniline chemistry.

Workflow Start Sample: 2,4-Dimethoxy-3-methyl-5-nitroaniline Prep Sample Preparation (Dilution & Filtration) Start->Prep Decision Primary Analytical Goal? Prep->Decision HPLC Purity, Yield & Scale-up RP-HPLC-DAD (225 nm) Modifier: 0.1% H3PO4 or FA Decision->HPLC High Conc. (>1 µg/mL) LCMS Trace Impurity & ID LC-ESI-MS/MS (+ve mode) Modifier: 0.1% FA ONLY Decision->LCMS Low Conc. (<1 µg/mL) DataHPLC Quantification via UV Peak Area Ratio HPLC->DataHPLC DataLCMS Quantification via MRM Transitions LCMS->DataLCMS

Analytical Decision Workflow for 2,4-Dimethoxy-3-methyl-5-nitroaniline Analysis

Fragmentation Parent [M+H]+ m/z 213.08 Protonated Amine Frag1 [M+H - NO2]+ m/z 167.08 Neutral Loss of Nitro Group Parent->Frag1 -46 Da (Primary) Frag2 [M+H - CH3]+ m/z 198.06 Radical Loss of Methyl Parent->Frag2 -15 Da (Secondary) Frag3 [M+H - NO]+ m/z 183.08 Neutral Loss of Nitric Oxide Parent->Frag3 -30 Da (Secondary)

Proposed ESI+ MS/MS Fragmentation Pathway for 2,4-Dimethoxy-3-methyl-5-nitroaniline

References

  • SIELC Technologies. Separation of 2-Nitroaniline on Newcrom R1 HPLC column. Available at:[Link]

  • RSC Advances. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. Available at:[Link]

  • Rasayan Journal of Chemistry. A Selective and Sensitive Method Development and Validation by LC–MS/MS Approach for Trace Level Quantification of Three Potential Genotoxic Impurities. Available at:[Link]

Application

HPLC method development for separation of nitroaniline isomers

Application Note: Mechanistic Method Development for the Baseline RP-HPLC Separation of Nitroaniline Positional Isomers The Analytical Challenge: Positional Isomerism The separation of positional isomers presents a uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Method Development for the Baseline RP-HPLC Separation of Nitroaniline Positional Isomers

The Analytical Challenge: Positional Isomerism

The separation of positional isomers presents a unique challenge in liquid chromatography. Ortho- (o-), meta- (m-), and para- (p-) nitroaniline possess identical molecular weights (138.12 g/mol ) and similar functional groups, rendering standard mass-based or simple polarity-based separations ineffective. However, their spatial arrangements dictate distinct electronic distributions and hydrogen-bonding capabilities.

As an application scientist, developing a robust method requires moving beyond trial-and-error and instead exploiting the fundamental physicochemical differences of the analytes. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), retention is primarily driven by hydrophobicity. By carefully selecting the stationary phase and mobile phase pH, we can translate the subtle structural differences of these isomers into a baseline-resolved chromatogram.

Mechanistic Principles of Separation (Causality & Selectivity)

Understanding the causality behind the elution order is critical for method development and troubleshooting. The retention behavior of nitroaniline isomers on a standard C18 column is governed by their dipole moments and hydrogen-bonding states[1]:

  • p-Nitroaniline (Elutes First): The amino (-NH₂) and nitro (-NO₂) groups are situated at opposite ends of the benzene ring, creating a large charge separation and the highest dipole moment (6.29 D). This allows for strong intermolecular hydrogen bonding with the aqueous mobile phase, making it the most polar and least retained isomer[1].

  • m-Nitroaniline (Elutes Second): With an intermediate spatial arrangement, it possesses a moderate dipole moment (4.89 D) and exhibits retention behavior strictly between the para and ortho configurations[2].

  • o-Nitroaniline (Elutes Last): The adjacent positioning of the -NH₂ and -NO₂ groups facilitates strong intramolecular hydrogen bonding. This internal bonding effectively "masks" the polar functional groups from the mobile phase, drastically reducing its apparent dipole moment (4.26 D) and increasing its effective hydrophobicity. Consequently, it exhibits the strongest affinity for the hydrophobic C18 stationary phase[1].

The Role of Mobile Phase pH: Aniline derivatives possess a basic amine group that can interact with residual acidic silanols on the silica support, causing severe peak tailing. Utilizing a 10 mM phosphate buffer at pH 6.5 ensures the amine group remains in a controlled, neutral state while simultaneously suppressing silanol ionization, yielding sharp, symmetrical peaks[3].

Visualizing the Separation Logic

Mechanism A Nitroaniline Isomers B p-Nitroaniline Dipole: 6.29 D Inter-H-Bonds A->B C m-Nitroaniline Dipole: 4.89 D Moderate Polarity A->C D o-Nitroaniline Dipole: 4.26 D Intra-H-Bonds A->D E Low Hydrophobicity Strong Mobile Phase Affinity B->E F Medium Hydrophobicity Balanced Affinity C->F G High Hydrophobicity Strong Stationary Phase Affinity D->G H Elutes First (Lowest RT) E->H I Elutes Second (Medium RT) F->I J Elutes Last (Highest RT) G->J

Caption: Mechanistic pathway dictating the elution order of nitroaniline isomers in RP-HPLC.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Nitroaniline Isomers

Isomer Substitution Molecular Weight Dipole Moment (D) Primary Interaction Mechanism
p-Nitroaniline Para (1,4) 138.12 g/mol 6.29 Intermolecular H-bonding (High Polarity)
m-Nitroaniline Meta (1,3) 138.12 g/mol 4.89 Moderate Polarity / Mixed Interactions

| o-Nitroaniline | Ortho (1,2) | 138.12 g/mol | 4.26 | Intramolecular H-bonding (High Hydrophobicity) |

Table 2: Optimized HPLC Parameters

Parameter Optimized Condition Scientific Rationale
Column High-purity C18 (4.6 x 150 mm, 5 µm) Maximizes hydrophobic retention differences[4].
Mobile Phase A 10 mM Phosphate Buffer (pH 6.5) Neutralizes residual silanols; prevents amine tailing[3].

| Mobile Phase B | Methanol (HPLC Grade) | Provides optimal selectivity ( α ) over Acetonitrile. | | Elution Mode | Isocratic (60% A : 40% B) | Ensures baseline resolution of closely eluting isomers. | | Flow Rate | 1.0 mL/min | Balances analysis time and longitudinal diffusion. | | Temperature | 30 °C | Stabilizes column thermodynamics and retention times. | | Detection | UV @ 254 nm | Corresponds to the strong aromatic π−π∗ transition. |

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system . If the chemistry of the column and the mobile phase are prepared correctly, the thermodynamic principles of the analytes guarantee a specific elution order. Any deviation from the p−→m−→o− elution sequence immediately alerts the analyst to a systemic failure (e.g., loss of column end-capping, incorrect pH, or stationary phase degradation).

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Dissolve 1.42 g of anhydrous disodium hydrogen phosphate ( Na2​HPO4​ ) in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust the pH to exactly 6.5 using dilute phosphoric acid. Filter the buffer through a 0.22 µm nylon or PTFE membrane and degas via sonication for 10 minutes.

  • Organic Phase (B): Use 100% HPLC-grade Methanol. Filter and degas prior to use.

Step 2: Standard Solution Preparation
  • Stock Solutions: Accurately weigh 10.0 mg of o-nitroaniline, m-nitroaniline, and p-nitroaniline analytical standards. Dissolve each in 10 mL of methanol to yield individual 1000 µg/mL stock solutions[5].

  • Working Mixture: Pipette 1.0 mL of each stock solution into a single 10 mL volumetric flask. Dilute to volume with Mobile Phase A to yield a 100 µg/mL mixed standard solution.

Step 3: Chromatographic Execution & System Suitability
  • Install the C18 column and set the column oven to 30 °C.

  • Purge the system and equilibrate the column with 60% A / 40% B at 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until a stable baseline is achieved.

  • Inject 10 µL of the working mixture.

  • Validation Check: Verify the System Suitability Specifications (Table 3). The resolution ( Rs​ ) between all peaks must be ≥2.0 , and the tailing factor ( Tf​ ) must be ≤1.2 .

Table 3: System Suitability Specifications (Expected Results) | Analyte | Expected RT (min) | Resolution ( Rs​ ) | Tailing Factor ( Tf​ ) | | :--- | :--- | :--- | :--- | | p-Nitroaniline | ~4.2 | N/A | ≤1.2 | | m-Nitroaniline | ~5.8 | ≥2.5 | ≤1.2 | | o-Nitroaniline | ~8.1 | ≥3.0 | ≤1.2 |

Method Development Workflow Diagram

Workflow N1 1. Sample & Standard Prep (Methanol Dilution to 100 µg/mL) N2 2. Stationary Phase Selection (C18 for Hydrophobic Retention) N1->N2 N3 3. Mobile Phase Optimization (pH 6.5 Phosphate Buffer + MeOH) N2->N3 N4 4. Isocratic Elution (Determine Selectivity & Resolution) N3->N4 N5 5. System Suitability Validation (Validate Elution Order: p- -> m- -> o-) N4->N5

Caption: Logical step-by-step workflow for Nitroaniline HPLC method development and validation.

References

  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.5

  • RSC Advances. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.1

  • Oxford Academic. Development of Three End-Capped Para-Benzoyl Calix[4,6, or 8]arene Bonded Stationary Phases for HPLC.2

  • Benchchem. Navigating the Maze: A Comparative Guide to Separating Positional and Geometrical Isomers in Reverse-Phase Chromatography.4

  • Thermo Fisher Scientific. Environmental Water Applications Notebook: Pesticides, Herbicides, and Emerging Contaminants.3

Sources

Method

Application Note: Advanced Recrystallization Protocol for the Purification of Crude 2,4-Dimethoxy-3-methyl-5-nitroaniline

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 2,4-Dimethoxy-3-methyl-5-nitroaniline (CAS: 704877-30-5) Technique: Mixed-Solvent Recrystallization with Adsorptive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 2,4-Dimethoxy-3-methyl-5-nitroaniline (CAS: 704877-30-5) Technique: Mixed-Solvent Recrystallization with Adsorptive Decolorization

Executive Summary

2,4-Dimethoxy-3-methyl-5-nitroaniline is a highly functionalized aromatic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and specialized dyes. The synthesis of this compound—often involving sequential nitration, methylation, or amination steps—frequently yields a crude solid contaminated with regioisomers, unreacted starting materials, and colored polymeric oxidation byproducts. This application note details a self-validating, thermodynamically controlled mixed-solvent recrystallization protocol designed to isolate the target compound with >99% purity while maximizing recovery yields.

Chemical Context & Impurity Profile

To design an effective purification strategy, one must analyze the target molecule's structural properties:

  • Basic Amine Group ( −NH2​ ): Confers moderate polarity and hydrogen-bonding capability. However, anilines are highly susceptible to air oxidation, leading to the formation of dark, quinone-like polymeric impurities [1].

  • Nitro Group ( −NO2​ ): Strongly electron-withdrawing, reducing the basicity of the amine and altering the compound's dipole moment.

  • Methoxy & Methyl Groups ( −OCH3​ , −CH3​ ): Increase the overall lipophilicity of the aromatic ring.

Because of this specific functional group balance, the compound is neither purely water-soluble nor exclusively lipophilic. It exhibits high solubility in polar organic solvents (e.g., ethanol, ethyl acetate) but is highly insoluble in water.

Solvent Selection Rationale (The Causality)

Selecting the optimal solvent system is the most critical parameter for maximizing recrystallization recovery yield [2]. For 2,4-Dimethoxy-3-methyl-5-nitroaniline, a binary mixture of Ethanol and Water is the superior choice.

  • Ethanol (The "Good" Solvent): Readily dissolves the lipophilic organic framework of the molecule at elevated temperatures.

  • Water (The "Antisolvent"): Acts as a highly polar tuning agent. By adding water to the hot ethanol solution, we artificially lower the solubility limit of the target compound, forcing the solution to the exact brink of supersaturation (the cloud point) [2].

  • Activated Carbon: Added during the hot dissolution phase to selectively adsorb high-molecular-weight, highly conjugated colored oxidation impurities that would otherwise co-crystallize with the product [1].

Experimental Protocol: Step-by-Step Methodology

Note: This protocol is a self-validating system. Visual cues at each step dictate the progression, ensuring the process remains under the operator's control.

Phase 1: Dissolution and Decolorization
  • Preparation: Weigh 10.0 g of crude 2,4-Dimethoxy-3-methyl-5-nitroaniline and transfer it to a 250 mL Erlenmeyer flask.

  • Primary Dissolution: Add 40 mL of absolute ethanol. Heat the mixture to a gentle boil (approx. 78°C) using a stirring hotplate. If the solid does not completely dissolve, add hot ethanol in 2 mL increments until complete dissolution is achieved.

  • Adsorption of Impurities: Briefly remove the flask from the heat source to prevent boil-over. Add 0.5 g of activated carbon (charcoal). Return to heat and boil gently for 5 minutes. Causality: The porous structure of the carbon traps large, planar colored impurities.

  • Hot Filtration: Rapidly filter the boiling solution through a fluted filter paper in a pre-heated glass funnel into a clean Erlenmeyer flask. Self-Validation: The filtrate should be clear and significantly lighter in color (pale yellow). If premature crystallization occurs in the funnel, the funnel was not hot enough; wash with minimal boiling ethanol.

Phase 2: Antisolvent Addition (Saturation Tuning)
  • Reheating: Bring the clear filtrate back to a gentle boil.

  • Cloud Point Titration: Slowly add hot deionized water dropwise to the boiling solution. Continue until the solution becomes persistently cloudy (turbid). Causality: The cloudiness indicates that the solution is now supersaturated at the boiling point.

  • Equilibration: Add hot ethanol dropwise (usually 1-3 mL) just until the solution becomes perfectly clear again. The system is now precisely at its thermodynamic saturation point.

Phase 3: Controlled Crystallization
  • Thermodynamic Cooling: Remove the flask from the heat source. Place it on a thermally insulated surface (e.g., a cork ring) and allow it to cool undisturbed to room temperature over 1-2 hours.

    • Causality: Slow cooling ensures thermodynamic control. The crystal lattice forms slowly, selectively incorporating the target molecules and excluding structurally dissimilar impurities [3]. Rapid cooling (kinetic control) would cause the compound to crash out, trapping impurities within a defective lattice.

  • Yield Maximization: Once the flask is at room temperature and a robust crystal crop has formed, place the flask in an ice-water bath (0–5°C) for 30 minutes to depress the solubility further and maximize recovery.

Phase 4: Isolation
  • Filtration: Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 10 mL of an ice-cold 1:1 Ethanol/Water mixture. Causality: The wash solvent must be cold and contain water to prevent redissolving the purified product while washing away the residual mother liquor.

  • Drying: Maintain vacuum for 15 minutes to pull air through the cake, then transfer the crystals to a vacuum desiccator until constant weight is achieved.

Quantitative Data & Troubleshooting

Table 1: Solvent Screening Matrix for Substituted Nitroanilines
Solvent SystemBoiling Point (°C)Solubility at BoilingSolubility at 0°CSuitability / Remarks
Ethanol / Water ~80°C (azeotrope)HighVery LowOptimal. Excellent yield, tunable saturation point.
Pure Ethanol 78°CVery HighModeratePoor recovery yield; too much product remains in the mother liquor.
Toluene 110°CHighLowGood alternative, but higher boiling point risks thermal degradation of the amine.
Pure Water 100°CVery LowInsolubleUnsuitable. The lipophilic methoxy/methyl groups prevent dissolution.
Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
"Oiling Out" (Product forms a liquid oil instead of solid crystals upon cooling)The solvent system is too polar (too much water), causing the product's melting point to drop below the solution temperature.Reheat the mixture to boiling. Add 5-10% v/v hot ethanol until the oil redissolves. Cool more slowly.
No crystals form upon cooling The solution is too dilute (excess ethanol).Boil off 20-30% of the solvent volume to concentrate the solution, then repeat the cooling process. Scratch the inside of the flask to induce nucleation [1].
Crystals remain dark brown/red Incomplete removal of oxidation byproducts.Repeat the recrystallization protocol from Step 1, utilizing a fresh batch of activated carbon.

Mechanistic Visualizations

Workflow of the Recrystallization Process

The following diagram illustrates the unit operations and physical transformations occurring during the purification protocol.

Workflow Crude Crude 2,4-Dimethoxy- 3-methyl-5-nitroaniline Dissolve Dissolution in Hot Ethanol (78°C) Crude->Dissolve Charcoal Add Activated Carbon (Adsorb Impurities) Dissolve->Charcoal HotFilter Hot Gravity Filtration (Remove Carbon) Charcoal->HotFilter Antisolvent Dropwise Hot Water (Reach Cloud Point) HotFilter->Antisolvent Cooling Slow Cooling to 25°C (Thermodynamic Growth) Antisolvent->Cooling IceBath Ice Bath (0-5°C) (Maximize Yield) Cooling->IceBath Isolate Vacuum Filtration & Cold Wash IceBath->Isolate Pure Pure Crystalline Product Isolate->Pure

Workflow of mixed-solvent recrystallization highlighting impurity removal and yield maximization.

Thermodynamic vs. Kinetic Crystallization Pathways

Understanding the rate of cooling is critical. The diagram below explains the causality behind the strict requirement for slow cooling in Step 8.

CrystallizationControl Supersat Supersaturated Solution Kinetic Rapid Cooling / Crashing Out (Kinetic Control) Supersat->Kinetic Thermo Gradual Slow Cooling (Thermodynamic Control) Supersat->Thermo Impure Amorphous or Defective Lattice (Impurities Trapped) Kinetic->Impure Pure Highly Ordered Crystal Lattice (Impurities Excluded) Thermo->Pure

Comparison of cooling rates: Slow cooling ensures thermodynamic exclusion of structural impurities.

References

  • Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(5). Available at:[Link]

  • Nokhodchi, A., et al. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. Available at:[Link]

Application

Laboratory Scale-Up Protocol: Synthesis of 2,4-Dimethoxy-3-methyl-5-nitroaniline

Target Compound: 2,4-Dimethoxy-3-methyl-5-nitroaniline (CAS: 704877-30-5) Application: Advanced pharmaceutical intermediate for kinase inhibitors and highly functionalized materials. Strategic Retrosynthetic Analysis & M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2,4-Dimethoxy-3-methyl-5-nitroaniline (CAS: 704877-30-5) Application: Advanced pharmaceutical intermediate for kinase inhibitors and highly functionalized materials.

Strategic Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of highly substituted anilines requires precise exploitation of electronic directing effects to avoid complex isomeric mixtures. 2,4-Dimethoxy-3-methyl-5-nitroaniline can be elegantly synthesized from commercially available 2,6-dimethoxytoluene via a two-step sequence: exhaustive dinitration followed by selective mono-reduction.

The Causality of Regioselectivity: In the starting material, 2,6-dimethoxytoluene, the aromatic ring is exceptionally nucleophilic. The two methoxy ( −OCH3​ ) groups exert a strong electron-donating resonance effect ( +M ), directing electrophilic attack to their respective ortho and para positions 1[1]. The C3 and C5 positions are uniquely activated because they are ortho to one methoxy group and para to the other. Consequently, nitration is overwhelmingly directed to C3 and C5, yielding the symmetrical intermediate 3,5-dinitro-2,6-dimethoxytoluene.

The Causality of Selective Reduction: The intermediate possesses a plane of symmetry. By employing a Zinin reduction (using the disulfide anion), we can selectively reduce exactly one of the chemically equivalent nitro groups. Once the first nitro group is reduced to a primary amine, its electron-donating nature increases the electron density of the ring, effectively deactivating the remaining nitro group toward further nucleophilic attack by the sulfide. This breaks the symmetry and unambiguously yields the target 2,4-dimethoxy-3-methyl-5-nitroaniline.

Process Visualization

Pathway SM 2,6-Dimethoxytoluene (Highly Activated Ring) Step1 Step 1: Electrophilic Dinitration HNO₃ / H₂SO₄ (0 °C → 25 °C) SM->Step1 +2 NO₂ (C3 & C5) Int 3,5-Dinitro-2,6-dimethoxytoluene (Symmetrical Intermediate) Step1->Int Step2 Step 2: Zinin Reduction Na₂S₂ / EtOH / H₂O (75 °C) Int->Step2 Selective -NO₂ to -NH₂ Prod 2,4-Dimethoxy-3-methyl-5-nitroaniline (Target Compound) Step2->Prod

Figure 1: Retrosynthetic and forward workflow for 2,4-dimethoxy-3-methyl-5-nitroaniline.

Quantitative Data & Reaction Metrics

ParameterStep 1: Electrophilic DinitrationStep 2: Selective Mono-Reduction
Starting Material 2,6-Dimethoxytoluene3,5-Dinitro-2,6-dimethoxytoluene
Primary Reagents HNO3​ (fuming), H2​SO4​ Na2​S⋅9H2​O , S8​ , EtOH, H2​O
Operating Temperature 0 °C to 25 °C75 °C (Reflux)
Reaction Time 2.5 hours3.0 hours
Expected Yield 82 - 86%70 - 75%
Key Risk Factor Oxidative demethylation / ExothermOver-reduction to diamine
Downstream Purification Precipitation & FiltrationRecrystallization (Toluene/Heptane)

Detailed Experimental Protocols

Protocol A: Dinitration of 2,6-Dimethoxytoluene

Safety Note: Highly activated electron-rich rings are prone to oxidative degradation (quinone formation) in standard mixed acids 2[2]. Strict temperature control during the addition phase is mandatory.

  • Reactor Preparation: Charge a 2 L jacketed glass reactor equipped with an overhead stirrer and internal thermocouple with 2,6-dimethoxytoluene (100 g, 0.657 mol) and glacial acetic acid (400 mL). Cool the solution to 0 °C.

  • Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture by adding fuming nitric acid (95 g, 1.51 mol, 2.3 eq) to concentrated sulfuric acid (150 mL) at 0 °C.

  • Dosing: Add the nitrating mixture dropwise to the reactor over 60 minutes. Critical: Maintain the internal temperature below 10 °C to prevent oxidative cleavage of the methoxy groups[2].

  • Maturation: Once the addition is complete, remove the cooling bath and allow the reaction to warm to 25 °C. Stir vigorously for 2 hours to drive the second nitration to completion.

  • Quench & Workup: Slowly pour the reaction mixture over 2 kg of crushed ice with vigorous stirring. The intermediate, 3,5-dinitro-2,6-dimethoxytoluene, will precipitate as a pale yellow solid. Filter via a Buchner funnel, wash extensively with cold water until the filtrate is pH neutral, and dry under vacuum at 45 °C.

Protocol B: Selective Zinin Reduction

Causality Note: Standard catalytic hydrogenation ( Pd/C , H2​ ) cannot easily differentiate between the two nitro groups and risks over-reduction. The Zinin reduction is chosen for its field-proven selectivity in dinitroarenes.

  • Disulfide Generation: In a 500 mL flask, dissolve Na2​S⋅9H2​O (165 g, 0.69 mol) in distilled water (150 mL). Add elemental sulfur ( S8​ , 22 g, 0.69 mol) and heat to 60 °C until the sulfur completely dissolves, forming a deep red sodium disulfide ( Na2​S2​ ) solution.

  • Substrate Suspension: In a 3 L three-neck flask, suspend the 3,5-dinitro-2,6-dimethoxytoluene (120 g, 0.495 mol) in a mixture of ethanol (900 mL) and water (300 mL). Heat the suspension to 60 °C.

  • Reduction: Add the hot sodium disulfide solution dropwise to the substrate suspension over 1 hour.

  • Reflux: Elevate the temperature to 75–80 °C (reflux) and maintain for 3 hours. The color will shift from yellow to deep orange/red as the amine forms.

  • Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Extract the aqueous residue with ethyl acetate ( 3×400 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Recrystallize the crude product from a hot mixture of toluene and heptane (1:2) to yield pure 2,4-dimethoxy-3-methyl-5-nitroaniline as crystalline needles.

Self-Validating Analytical Systems (E-E-A-T)

To ensure the integrity of the synthesis without relying solely on downstream functional testing, 1H NMR spectroscopy must be used as a self-correcting checkpoint at each stage.

  • Checkpoint 1 (Symmetrical Intermediate): The symmetry of 3,5-dinitro-2,6-dimethoxytoluene dictates a highly simplified NMR spectrum. The single aromatic proton at C4 appears as a sharp singlet shifted significantly downfield ( 8.2 ppm) due to the electron-withdrawing effects of the two adjacent nitro groups. The two methoxy groups are chemically equivalent and appear as a single 6H singlet ( 3.9 ppm).

  • Checkpoint 2 (Final Product): The successful mono-reduction breaks the molecule's symmetry. In the product, 2,4-dimethoxy-3-methyl-5-nitroaniline, the two methoxy groups are no longer equivalent and resolve into two distinct 3H singlets ( 3.8 and 3.9 ppm). The appearance of a broad, exchangeable 2H singlet ( 4.5 ppm) confirms the formation of the primary amine. Finally, the C6 aromatic proton shifts upfield ( 7.3 ppm) due to the strong shielding ( +M ) effect of the newly formed ortho-amine group.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,4-Dimethoxy-3-methyl-5-nitroaniline

Welcome to the Technical Support Center for the synthesis of 2,4-Dimethoxy-3-methyl-5-nitroaniline (CAS: 704877-30-5). This guide is engineered for research scientists and drug development professionals facing yield bott...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,4-Dimethoxy-3-methyl-5-nitroaniline (CAS: 704877-30-5). This guide is engineered for research scientists and drug development professionals facing yield bottlenecks, regioselectivity issues, or impurity profiles during this complex multi-step synthesis.

Instead of a generic overview, this guide dissects the causality behind each synthetic choice, providing field-proven troubleshooting FAQs, self-validating experimental protocols, and mechanistic insights to ensure high-fidelity scale-up.

Mechanistic Workflow & Synthetic Pathway

The most reliable and scalable route to 2,4-dimethoxy-3-methyl-5-nitroaniline relies on a 5-step sequence starting from commercially available 2,6-dimethoxytoluene. The pathway leverages the inherent directing effects of the methoxy groups while utilizing temporary amine protection to navigate the sensitive regiochemistry of the aromatic ring.

SynthesisWorkflow A 2,6-Dimethoxytoluene (Starting Material) B 2,4-Dimethoxy-3-methylnitrobenzene (Intermediate 1) A->B Step 1: Nitration HNO3, Ac2O (0-5 °C) C 2,4-Dimethoxy-3-methylaniline (Intermediate 2) B->C Step 2: Reduction H2, Pd/C, MeOH D N-(2,4-Dimethoxy-3-methylphenyl)acetamide (Intermediate 3) C->D Step 3: Protection Ac2O, DMAP, DCM E N-(2,4-Dimethoxy-3-methyl-5-nitrophenyl)acetamide (Intermediate 4) D->E Step 4: Regioselective Nitration HNO3, Ac2O (-15 °C) F 2,4-Dimethoxy-3-methyl-5-nitroaniline (Target Product) E->F Step 5: Deprotection NaOH, EtOH/H2O, Reflux

Figure 1: Five-step synthetic workflow for 2,4-Dimethoxy-3-methyl-5-nitroaniline.

Quantitative Data & Process Parameters

The following table summarizes the critical quality attributes (CQAs) and expected yields for a fully optimized process.

StepTransformationKey ReagentsOptimal Temp (°C)Expected Yield (%)CQA / In-Process Control
1 NitrationHNO₃, Ac₂O (or Claycop)0 to 585–90TLC (Hex:EtOAc 4:1); absence of dinitro byproduct.
2 ReductionH₂, 10% Pd/C, MeOH20 to 2592–95Complete consumption of yellow SM; H₂ uptake ceases.
3 AcetylationAc₂O, DMAP (cat.), DCM20 to 2595–98Precipitation of white solid upon aqueous quench.
4 2nd NitrationFuming HNO₃, Ac₂O-15 to -1075–80LC-MS to verify C5 vs C6 regioselectivity (>9:1 ratio).
5 Deprotection20% aq. NaOH, EtOH80 (Reflux)88–92pH adjustment to 7–8 yields bright orange precipitate.

Troubleshooting FAQs: Phase by Phase

Phase 1: Initial Nitration (C4 Position)

Q: Why am I observing significant oxidative degradation and tar formation during the nitration of 2,6-dimethoxytoluene? A: 2,6-Dimethoxytoluene is a highly activated, electron-rich aromatic system. Using standard nitrating mixtures (HNO₃/H₂SO₄) is excessively harsh.

  • Causality: The strong oxidizing nature of mixed acids attacks the electron-rich methoxy groups, leading to demethylation and the formation of complex quinone-like polymeric tars.

  • Solution: Switch to milder conditions to moderate the nitronium ion concentration. As detailed in recent process optimization guides [1], using nitric acid in acetic anhydride (Ac₂O) at 0–5 °C prevents over-oxidation. Alternatively, using Claycop (copper(II) nitrate on clay) ensures highly regioselective mono-nitration without oxidation [2].

Phase 2: Catalytic Reduction

Q: My hydrogenation of 2,4-dimethoxy-3-methylnitrobenzene stalls at ~50% conversion. How can I drive it to completion? A: Stalled noble-metal reductions are almost exclusively caused by catalyst poisoning.

  • Causality: If the starting nitro compound was not thoroughly washed free of acidic or oxidative impurities from Step 1, the Pd/C catalyst will rapidly deactivate.

  • Solution: Ensure the intermediate is recrystallized or passed through a short silica plug before reduction. If poisoning persists, switch to a robust chemical reductant like Fe/NH₄Cl in aqueous ethanol, which is entirely immune to noble-metal poisons.

Phase 3 & 4: Protection and Second Nitration (The Critical Step)

Q: Why is the acetylation step necessary? Can I nitrate the aniline directly? A: Direct nitration of anilines is highly exothermic and leads to severe oxidation of the free amino group. Acetylation masks the amine's lone pair, reducing its susceptibility to oxidation while retaining its ortho/para directing ability [3].

Q: During the nitration of the acetamide intermediate, I get a mixture of the 5-nitro and 6-nitro isomers. How do I maximize the 5-nitro yield? A: This is the most challenging regioselective hurdle in the synthesis.

  • Causality: You have competing directing groups. The methoxy groups direct electrophilic attack to the 5-position (para to 2-OMe, ortho to 4-OMe). However, the acetamido group directs to the 6-position (ortho to 1-NHAc). Because the methoxy groups are stronger activators, the 5-position is thermodynamically favored.

  • Solution: To maximize kinetic control and prevent the 6-nitro byproduct, you must run the reaction at strictly -15 °C to -10 °C using fuming HNO₃ in Ac₂O. Higher temperatures provide enough activation energy to overcome the steric hindrance at the 6-position, drastically reducing your yield of the desired 5-nitro isomer.

Phase 5: Deprotection

Q: Deprotection using refluxing concentrated HCl resulted in a low yield and a dark product. What went wrong? A: Harsh acidic conditions at elevated temperatures cause ether cleavage (demethylation) of the methoxy groups.

  • Causality: The resulting phenolic byproducts rapidly oxidize in air to form dark, insoluble quinones.

  • Solution: Use alkaline hydrolysis. Refluxing the intermediate in 20% aqueous NaOH and ethanol cleanly cleaves the amide bond without affecting the robust aryl-alkyl ether linkages.

Self-Validating Experimental Protocols

Step 1: Regioselective Nitration of 2,6-Dimethoxytoluene
  • Dissolve 2,6-dimethoxytoluene (1.0 eq) in acetic anhydride (Ac₂O) and cool to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of fuming HNO₃ (1.05 eq) in Ac₂O dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Stir for 2 hours at 0 °C. Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting material (Rf ≈ 0.7) disappears entirely.

  • Quench by pouring the mixture over crushed ice. Filter the resulting yellow precipitate (2,4-dimethoxy-3-methylnitrobenzene), wash with cold water, and dry under vacuum.

Step 2: Catalytic Reduction
  • Dissolve the nitro intermediate in methanol. Add 10% Pd/C (0.05 eq by weight).

  • Purge the flask with N₂, then introduce H₂ via a balloon or Parr shaker (30 psi).

  • Stir vigorously at room temperature for 4 hours. Self-Validation: The reaction is complete when H₂ uptake ceases and the distinct yellow solution turns colorless.

  • Filter the catalyst through a Celite pad (Caution: Pyrophoric!) and concentrate the filtrate to yield 2,4-dimethoxy-3-methylaniline.

Step 3: Amine Protection (Acetylation)
  • Dissolve the aniline in dichloromethane (DCM). Add acetic anhydride (1.2 eq) and a catalytic amount of DMAP (0.05 eq).

  • Stir at room temperature for 2 hours. Self-Validation: An aliquot quenched in water should yield a white precipitate, indicating complete conversion to the hydrophobic acetamide.

  • Wash the organic layer with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate to yield N-(2,4-dimethoxy-3-methylphenyl)acetamide.

Step 4: Second Regioselective Nitration
  • Dissolve the acetamide intermediate in Ac₂O and cool to -15 °C using a dry ice/ethylene glycol bath.

  • Add fuming HNO₃ (1.1 eq) dropwise, strictly maintaining the temperature between -15 °C and -10 °C.

  • Stir for 1 hour at -15 °C. Self-Validation: LC-MS analysis of an aliquot should confirm a >9:1 ratio of the 5-nitro isomer to the 6-nitro isomer.

  • Quench over ice water. Collect the precipitated N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)acetamide via filtration.

Step 5: Deprotection and Final Isolation
  • Suspend the nitrated acetamide in a mixture of ethanol and 20% aqueous NaOH (1:1 v/v).

  • Reflux at 80 °C for 3 hours. Self-Validation: The suspension will transition into a homogeneous dark red/orange solution upon complete cleavage of the acetyl group.

  • Cool to room temperature and carefully adjust the pH to 7–8 using 2M HCl.

  • Filter the resulting bright orange/yellow precipitate, wash with cold water, and dry to afford pure 2,4-Dimethoxy-3-methyl-5-nitroaniline .

References

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley, 8th Edition. [Link] [3]

Optimization

Technical Support Center: Nitroaniline Synthesis &amp; Side Product Minimization

Welcome to the Technical Support Center for nitroaniline synthesis. For researchers and drug development professionals, the electrophilic aromatic substitution of aniline derivatives is a foundational yet highly nuanced...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nitroaniline synthesis. For researchers and drug development professionals, the electrophilic aromatic substitution of aniline derivatives is a foundational yet highly nuanced workflow. Due to the extreme reactivity of the free amino group, direct nitration is notoriously prone to thermal runaway, oxidative degradation, and poor isomeric yields.

This guide provides mechanistic troubleshooting, validated standard operating procedures (SOPs), and analytical frameworks to ensure a self-validating, high-yield synthesis of p-nitroaniline.

Mechanistic Workflow & Side Product Origins

Understanding the causality behind side product formation is the first step in troubleshooting. The diagram below illustrates the critical divergence points where kinetic and thermodynamic control dictate the success or failure of the synthesis.

ReactionPathway Aniline Aniline (Highly Reactive) Acetanilide Acetanilide (Protected Intermediate) Aniline->Acetanilide Acetylation (Acetic Anhydride) Anilinium Anilinium Ion (Protonated) Aniline->Anilinium Strong Acid (HNO3/H2SO4) Tar Oxidative Tar (Degradation) Aniline->Tar Uncontrolled Oxidation p_Nitroacetanilide p-Nitroacetanilide (Major Intermediate) Acetanilide->p_Nitroacetanilide Nitration (<10°C) Steric Hindrance o_Nitroacetanilide o-Nitroacetanilide (Minor Soluble Byproduct) Acetanilide->o_Nitroacetanilide Nitration m_Nitroaniline m-Nitroaniline (Major Side Product) Anilinium->m_Nitroaniline Meta-Directing Inductive Effect p_Nitroaniline p-Nitroaniline (Target Product) p_Nitroacetanilide->p_Nitroaniline Hydrolysis (H+ or OH-)

Reaction pathway for p-nitroaniline synthesis detailing the origins of major side products.

Troubleshooting Guide & FAQs

Q: My final product is heavily contaminated with m-nitroaniline (up to 40-50%). What went wrong? A: This is the classic hallmark of incomplete protection prior to nitration. In the strongly acidic nitrating mixture (HNO₃/H₂SO₄), any unprotected aniline rapidly protonates to form the anilinium ion (-NH₃⁺)[1][2]. Because the nitrogen atom no longer possesses a lone pair to donate electron density via resonance, it exerts a powerful electron-withdrawing inductive effect[1]. This severely deactivates the aromatic ring and directs the nitronium electrophile (NO₂⁺) to the meta position, yielding up to 47% m-nitroaniline[3]. Corrective Action: Implement a Thin Layer Chromatography (TLC) check to ensure 100% consumption of aniline during the acetylation step before proceeding to nitration[4].

Q: The reaction mixture turned black and tarry during the addition of the nitrating mixture. How can I prevent this? A: Tarry byproducts are the result of catastrophic oxidative degradation. Aniline and its derivatives are highly susceptible to oxidation by strong oxidizing agents like nitric acid[4][5]. While protecting the amino group as acetanilide significantly moderates this reactivity[2], thermal runaway will override this protection. The nitration of acetanilide is highly exothermic; if the internal temperature exceeds 10°C, oxidative side reactions outcompete the desired electrophilic aromatic substitution[2][6]. Corrective Action: Maintain the reaction vessel in an ice-salt bath (0–5°C) and ensure the mixed acid is added dropwise with vigorous stirring[6].

Q: How do I efficiently separate the ortho and para isomers after nitration? A: The bulky acetyl protecting group on acetanilide sterically hinders the ortho positions, making p-nitroacetanilide the thermodynamically favored major product[2][4]. However, trace amounts of o-nitroacetanilide will still form. Fortunately, p-nitroacetanilide is nearly insoluble in cold aqueous mixtures, whereas the ortho isomer remains highly soluble[7]. Corrective Action: Pour the completed nitration mixture over crushed ice. The para isomer will immediately precipitate as a solid, leaving the ortho isomer and unreacted acids in the aqueous filtrate[6]. Collect the pure para intermediate via vacuum filtration[6].

Q: My HPLC chromatogram shows a late-eluting peak that isn't an isomer of nitroaniline. Could it be an intermediate? A: Yes. The most common non-isomer impurity is unreacted p-nitroacetanilide, resulting from incomplete hydrolysis. The amide bond is robust and requires sustained thermal energy to cleave[8]. Corrective Action: Ensure the intermediate is subjected to a gentle boil in 10% sulfuric acid for at least 15–20 minutes[6]. Validate the completion of hydrolysis via TLC before neutralizing the mixture with ammonium hydroxide[4].

Validated Experimental Protocols

To ensure a self-validating system, the following protocols integrate physical chemistry principles with strict quality control checkpoints.

Protocol 1: Optimized Synthesis of p-Nitroaniline

This three-step sequence utilizes protection-deprotection to guarantee regioselectivity.

Step 1: Protection (Acetylation)

  • In a flask, dissolve 2.5 mL of aniline in 60 mL of deionized water and 2.5 mL of concentrated HCl. Warm to 50°C[6].

  • Add 4 mL of acetic anhydride, followed immediately by a saturated aqueous solution of sodium acetate to neutralize the HCl and drive the reaction forward[6].

  • Stir for 15 minutes. Cool in an ice bath to precipitate the acetanilide[6].

  • QC Check: Perform TLC (Eluent: Hexane/Ethyl Acetate) to confirm the absence of free aniline[4]. Filter and dry the solid.

Step 2: Regioselective Nitration

  • Dissolve 2.7 g of dry acetanilide in 5 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath to 0–5°C[6].

  • Prepare the nitrating mixture separately: slowly add 1.5 mL of concentrated HNO₃ to 4 mL of concentrated H₂SO₄ over ice[6].

  • Add the cold nitrating mixture to the acetanilide solution dropwise. Critical: Monitor the internal temperature continuously; do not allow it to exceed 10°C[6].

  • Let stand for 20 minutes, then pour over 25 mL of crushed ice to precipitate p-nitroacetanilide[6]. Filter and wash with cold water.

Step 3: Hydrolysis & Deprotection

  • Transfer the crude p-nitroacetanilide to a flask containing 20 mL of 10% H₂SO₄[6].

  • Heat to a gentle boil for 20 minutes to hydrolyze the amide bond[6].

  • Cool the solution in an ice bath. Carefully neutralize the excess acid by adding concentrated aqueous ammonium hydroxide until the pH is basic[6].

  • Collect the precipitated p-nitroaniline via vacuum filtration and recrystallize from hot water/ethanol[9].

Protocol 2: HPLC-UV Quantification of Nitroaniline Isomers

For precise determination of isomeric purity and reaction yield.

Sample Preparation:

  • Dissolve the synthesized product in the mobile phase to a concentration of 10–20 µg/mL[10].

  • Filter through a 0.45 µm PTFE syringe filter prior to injection[10]. (Note: For environmental wastewater samples, utilize Solid-Phase Extraction (SPE) with an Oasis HLB cartridge, washing with 10% ACN/Ethyl Acetate before elution)[11].

Chromatographic Conditions:

  • Column: Reversed-phase C18 (e.g., Agilent TC-C18), maintained at 30°C[10][11].

  • Mobile Phase: Isocratic mixture of Acetonitrile/Water (30:70 v/v) modified with 0.1% formic or phosphoric acid to control analyte ionization and improve peak shape[10][11].

  • Flow Rate: 1.0 mL/min[11].

  • Detection: UV absorbance at 225 nm (optimal for simultaneous isomer detection)[10][11].

Analytical Data Summary

The following table summarizes the quantitative performance metrics for the HPLC-UV detection of nitroaniline isomers, providing a benchmark for your internal QC validations.

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeDetection Wavelength
o-Nitroaniline≤ 0.2 µg/L2.0 x 10⁻⁹ M1 - 100 µg/L225 nm
m-Nitroaniline≤ 0.2 µg/L2.0 x 10⁻⁹ M1 - 100 µg/L225 nm
p-Nitroaniline≤ 0.2 µg/L4.5 x 10⁻⁹ M1 - 100 µg/L225 nm

(Data aggregated from validated chromatographic standards[10][11][12])

References
  • Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. PubMed (NIH). Available at: [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. Available at: [Link]

  • Reaction mechanism of synthesis of nitro aniline. Filo. Available at: [Link]

  • p-Nitroaniline Synthesis: Lab Manual. Studylib. Available at:[Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Available at:[Link]

  • Nitration of aniline. Chemistry Stack Exchange. Available at: [Link]

  • p-Nitroaniline Synthesis: Lab Experiment Guide. Studylib. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Polar Nitro Compounds

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve peak tailing when analyzing polar nitro compounds (e.g., nitroaromatics, nitrophenols, and nitroanilines).

Unlike standard hydrophobic molecules, polar nitro compounds possess strongly electron-withdrawing −NO2​ groups. This creates a highly localized dipole moment and turns the aromatic ring into a π -acceptor, making these molecules exceptionally prone to secondary chemical interactions that distort peak symmetry[1].

Part 1: Diagnostic Workflow – Identifying the Root Cause

Before altering your method chemistry, you must determine whether the tailing is a physical (instrumental) defect or a chemical (thermodynamic) interaction. Physical issues cause infinite dilution of the sample plug in dead volumes, affecting all peaks equally[2]. Chemical issues arise from specific analyte-stationary phase interactions, affecting only susceptible molecules[3].

DiagnosticWorkflow Start Observe Peak Tailing (As > 1.5) Test Inject Neutral Probe (e.g., Toluene) Start->Test Check Does the neutral probe tail? Test->Check Physical Physical Issue (Instrument/Bed) Check->Physical Yes (All peaks tail) Chemical Chemical Issue (Secondary Interactions) Check->Chemical No (Only polar nitro tails) FixPhys Check fittings, replace frit, or replace dead-volume column Physical->FixPhys FixChem Optimize pH, use endcapped/PFP column, or add amine modifier Chemical->FixChem

Diagnostic workflow to differentiate physical instrument issues from chemical secondary interactions.

Protocol 1: The Neutral Probe Diagnostic Test (Self-Validating)

To establish causality, we use a self-validating control experiment to isolate the variable of chemical polarity.

  • Preparation: Create a test mixture containing your problematic polar nitro compound and a neutral, non-polar reference probe (e.g., toluene).

  • Execution: Inject 5 µL of the mixture under your standard isocratic conditions.

  • Measurement: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height ( As​=B/A )[4].

  • Validation:

    • If As​ (Toluene) > 1.5, the system is physically compromised (e.g., a void at the column head or poorly seated tubing)[2].

    • If As​ (Toluene) ≤ 1.2 but As​ (Nitro) > 1.5, the issue is strictly chemical, driven by secondary stationary phase interactions[3].

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why do my polar nitro compounds tail so severely on a standard C18 column?

A1: The primary cause of peak tailing for polar nitro compounds in reversed-phase HPLC is secondary interactions with residual, unbonded silanol groups ( Si−OH ) on the silica support[5]. At a mobile phase pH above 3.0, these free silanols dissociate into negatively charged Si−O− sites[4]. The strong dipole of the nitro group engages in powerful ion-dipole and hydrogen-bonding interactions with these active sites. Because these secondary interactions are kinetically slower than the primary hydrophobic retention mechanism, the analyte molecules desorb at different rates, dragging out the trailing edge of the peak[6].

InteractionPathway Nitro Polar Nitro Compound (Strong Dipole) Silanol Residual Silanol (Si-O-) (Unendcapped, pH > 3) Nitro->Silanol Secondary Interaction (Ion-Dipole / H-Bonding) Endcapped Endcapped / PFP Phase (Steric Shielding / Pi-Pi) Nitro->Endcapped Primary Retention (Hydrophobic / Pi-Pi) Tailing Severe Peak Tailing (As > 2.0) Silanol->Tailing Symmetry Symmetrical Peak (As 0.9 - 1.2) Endcapped->Symmetry

Mechanistic pathway showing how residual silanols cause tailing versus endcapped phase resolution.

Q2: How can I adjust my mobile phase to suppress these silanol interactions?

A2: You must manipulate the thermodynamic environment to favor the neutral state of the silica surface.

  • pH Optimization: Lower the mobile phase pH to ~2.5 using a phosphate or formate buffer. This forces the equilibrium of the silanol groups ( pKa​ ~3.5–4.5) back to their fully protonated, neutral state ( Si−OH ), drastically reducing their electrostatic pull on the nitro group[6][7].

  • Silanol Masking Agents: If low pH is insufficient, add a competing base like 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial modifier; its basic amine group aggressively binds to the active silanol sites, physically blocking the polar nitro compounds from interacting with them[7].

Q3: My sample is dissolved in 100% Acetonitrile, but my mobile phase is highly aqueous. Could this cause tailing?

A3: Yes. This is known as the "solvent mismatch" or "volume overload" effect. If the sample diluent is a stronger elution solvent (e.g., 100% organic) than the mobile phase, the analyte will not properly partition into the stationary phase at the head of the column. Instead, it smears down the column bed before the diluent diffuses, causing broad, tailing, or even split peaks[8]. Always dissolve your sample in the initial mobile phase composition whenever possible.

Part 3: Column Chemistry Optimization & Data Presentation

If mobile phase adjustments fail, the stationary phase chemistry itself must be upgraded. Standard C18 columns rely purely on hydrophobic dispersion forces, which are often insufficient to outcompete the strong polar interactions of nitroaromatics.

Table 1: Column Selection Matrix for Polar Nitro Compounds
Column ChemistryPrimary Retention MechanismSecondary Interaction MitigationExpected As​ Impact
Standard C18 (Unendcapped) HydrophobicNone (High Silanol Activity)Severe Tailing (>2.0)
Endcapped Type-B C18 HydrophobicSteric shielding of active silanols[5]Moderate Symmetry (1.2 - 1.5)
Polar-Embedded (Amide) Hydrophobic + H-BondingInternal polar shielding layer[7]Excellent Symmetry (<1.2)
Pentafluorophenyl (PFP) π−π Stacking + HydrophobicAlternative selectivity outcompetes silanols[1]Excellent Symmetry (<1.2)
Protocol 2: Upgrading to Orthogonal Selectivity (PFP Phase)

When analyzing highly electron-deficient nitroaromatics, switching to a Pentafluorophenyl (PFP) column provides a self-validating thermodynamic fix.

  • Mechanism: The highly electronegative fluorine atoms on the PFP stationary phase create an electron-deficient aromatic ring. This engages in strong π−π interactions with the π -acceptor nitroaromatic analytes[1].

  • Execution: Swap the standard C18 for a PFP column of identical dimensions (e.g., 150 x 4.6 mm, 3 µm).

  • Method Transfer: Maintain the same acidic mobile phase (pH 2.5). You may need to slightly reduce the organic modifier concentration, as PFP columns generally exhibit lower absolute hydrophobic retention than C18 phases[1].

  • Validation: The introduction of a dominant, alternative primary retention mechanism ( π−π stacking) will kinetically outcompete the trace silanol interactions, snapping the As​ back to a Gaussian ideal (0.9 - 1.2).

References

  • Axion Labs. "HPLC Peak Tailing". Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Available at:[Link]

  • LCGC (Chromatography Online). "HPLC Diagnostic Skills II – Tailing Peaks". Available at:[Link]

  • Axion Labs. "HPLC Peak Tailing Troubleshooting". Available at:[Link]

  • Chromatography Online. "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC". Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of Substituted Nitroanilines: A Guide for Researchers

For the discerning researcher, scientist, and drug development professional, a nuanced understanding of isomeric reactivity is not merely academic—it is fundamental to rational molecular design and synthetic strategy. Th...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, a nuanced understanding of isomeric reactivity is not merely academic—it is fundamental to rational molecular design and synthetic strategy. This guide provides an in-depth comparative analysis of the chemical reactivity of the three primary isomers of nitroaniline: 2-nitroaniline (ortho), 3-nitroaniline (meta), and 4-nitroaniline (para). The subtle repositioning of the electron-withdrawing nitro group (–NO₂) relative to the electron-donating amino group (–NH₂) orchestrates a profound shift in the electronic landscape of the aromatic ring. These electronic disparities dictate the isomers' basicity and their susceptibility to both electrophilic and nucleophilic aromatic substitution, rendering their judicious selection a critical parameter in organic synthesis and medicinal chemistry.

Foundational Principles: The Electronic Tug-of-War

The reactivity of substituted nitroanilines is governed by the interplay of the electronic effects of the amino and nitro groups. The amino group is a potent activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions through its strong +M (mesomeric or resonance) effect, which outweighs its -I (inductive) effect. Conversely, the nitro group is a powerful deactivating group and is meta-directing in EAS, owing to its strong -M and -I effects that withdraw electron density from the aromatic ring.[1] In nitroanilines, these opposing forces create a complex reactivity profile that is highly dependent on the isomer .

Basicity: A Quantitative Measure of Lone Pair Availability

The basicity of the nitroaniline isomers provides a clear, quantifiable metric of the electronic environment of the amino group's nitrogen. The availability of the nitrogen's lone pair of electrons for protonation is directly influenced by the position of the electron-withdrawing nitro group. All three isomers are considerably weaker bases than aniline (pKb ≈ 9.4) due to the electron-withdrawing nature of the nitro group.[2]

The established order of basicity is:

3-nitroaniline > 4-nitroaniline > 2-nitroaniline

This order is a direct consequence of the interplay between resonance and inductive effects:

  • m-Nitroaniline: This is the strongest base among the three isomers.[1] The nitro group at the meta position exerts only its inductive effect, which diminishes with distance. Crucially, there is no direct resonance delocalization of the amino group's lone pair onto the nitro group from the meta position.[3]

  • p-Nitroaniline: The nitro group is in a position to directly delocalize the amino group's lone pair through resonance, significantly reducing its availability for protonation. This makes it a weaker base than the meta isomer.

  • o-Nitroaniline: This is the weakest base. It experiences both strong inductive and resonance electron withdrawal due to the proximity of the nitro group. Furthermore, the potential for intramolecular hydrogen bonding between the amino and nitro groups stabilizes the molecule, making the lone pair even less available.[3]

Table 1: Physicochemical Properties of Nitroaniline Isomers
Property2-Nitroaniline (ortho)3-Nitroaniline (meta)4-Nitroaniline (para)Aniline (Reference)
pKa of Conjugate Acid ~ -0.3[1][3]~ 2.5[1][3]~ 1.0[1][3]4.6[1]
pKb 14.28[1][4]11.55[1][4]13.0[1][4]9.38[4]
Melting Point (°C) 71.5[3]114[3]146-149[3]-6
Dipole Moment (Debye) ~ 4.3[1]~ 5.1[1]~ 6.9[1]1.5

Electrophilic Aromatic Substitution (EAS): A Tale of Competing Directives

In the arena of electrophilic aromatic substitution, the activating, ortho-, para-directing amino group holds sway over the deactivating, meta-directing nitro group.[1] Consequently, the overall reactivity of nitroanilines towards EAS is significantly diminished compared to aniline but remains greater than that of nitrobenzene.

The general order of reactivity in EAS is:

m-Nitroaniline > p-Nitroaniline > o-Nitroaniline

This order is rationalized by considering the positions available for electrophilic attack that are activated by the amino group and not deactivated by the nitro group.

  • m-Nitroaniline: The amino group directs incoming electrophiles to the 2, 4, and 6 positions. While the nitro group deactivates these positions to some extent, the activating effect of the amino group is dominant, leading to substitution primarily at the 4 and 6 positions.[1]

  • p-Nitroaniline: The amino group directs electrophiles to the 2 and 6 positions (ortho to -NH₂). These positions are meta to the deactivating -NO₂ group, making them viable sites for substitution.[1]

  • o-Nitroaniline: The amino group directs to the 4 and 6 positions. Position 6 is sterically hindered by the adjacent nitro group, so substitution occurs predominantly at the 4-position.[1]

Experimental Protocol 1: Comparative Analysis of Reactivity in Electrophilic Bromination

This protocol provides a robust method to empirically determine the relative reactivity of the nitroaniline isomers towards electrophilic aromatic substitution by monitoring the consumption of bromine over time.

Methodology:

  • Solution Preparation: Prepare equimolar solutions (e.g., 0.05 M) of 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline in glacial acetic acid. Separately, prepare a 0.05 M solution of bromine (Br₂) in glacial acetic acid.

  • Reaction Setup: In three separate, light-protected reaction flasks maintained at a constant temperature (e.g., 25°C), place 20 mL of each of the nitroaniline solutions.

  • Reaction Initiation: To each flask, rapidly add 20 mL of the bromine solution and simultaneously start a timer.

  • Monitoring: At regular, predetermined intervals (e.g., every 5 minutes), withdraw a 2 mL aliquot from each reaction mixture and immediately quench it in a flask containing an excess of potassium iodide solution. The unreacted bromine will oxidize the iodide to iodine.

  • Quantification: Titrate the liberated iodine with a standardized solution of sodium thiosulfate using a starch indicator.

  • Analysis: Calculate the concentration of unreacted bromine at each time point for each isomer. A plot of bromine concentration versus time will reveal the relative rates of reaction. The isomer that consumes bromine the fastest is the most reactive.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Quenching cluster_analysis Analysis prep1 Prepare 0.05 M Nitroaniline Isomer Solutions in Glacial Acetic Acid react Mix Nitroaniline and Bromine Solutions (t=0) at Constant Temperature prep1->react prep2 Prepare 0.05 M Bromine Solution in Glacial Acetic Acid prep2->react monitor Withdraw Aliquots at Regular Intervals react->monitor quench Quench with Excess KI Solution monitor->quench titrate Titrate Liberated Iodine with Standardized Sodium Thiosulfate quench->titrate plot Plot [Bromine] vs. Time to Determine Relative Rates titrate->plot

Caption: Workflow for comparing reactivity via electrophilic bromination.

Nucleophilic Aromatic Substitution (SNAr): The Role of the Nitro Group as an Activator

In nucleophilic aromatic substitution (SNAr), the roles of the substituents are reversed. The reaction is facilitated by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group.[5] These groups stabilize the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction.[6] The nitro group is a powerful activator for SNAr.[5]

Consequently, derivatives of o- and p-nitroaniline (e.g., halo-nitroanilines) are highly reactive in SNAr reactions, while the corresponding meta-isomers are significantly less reactive.[1] This is because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group only when it is in the ortho or para position relative to the site of nucleophilic attack.

G cluster_ortho_para Ortho/Para Substitution cluster_meta Meta Substitution Ortho/Para Nitro Group Ortho/Para Nitro Group Stabilized Meisenheimer Complex Stabilized Meisenheimer Complex Ortho/Para Nitro Group->Stabilized Meisenheimer Complex Resonance Stabilization of Negative Charge Fast SNAr Reaction Fast SNAr Reaction Stabilized Meisenheimer Complex->Fast SNAr Reaction Meta Nitro Group Meta Nitro Group Unstabilized Meisenheimer Complex Unstabilized Meisenheimer Complex Meta Nitro Group->Unstabilized Meisenheimer Complex No Resonance Stabilization Slow/No SNAr Reaction Slow/No SNAr Reaction Unstabilized Meisenheimer Complex->Slow/No SNAr Reaction

Caption: Influence of nitro group position on SNAr reactivity.

Synthesis of Nitroanilines: A Practical Consideration

Direct nitration of aniline is generally avoided in a laboratory setting due to the high reactivity of the amino group, which can lead to oxidation and the formation of a mixture of isomers, including a significant amount of the meta product due to the formation of the anilinium ion in the acidic medium.[7][8]

A more controlled and regioselective method involves the protection of the amino group by acetylation to form acetanilide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for a more controlled nitration. The subsequent hydrolysis of the nitroacetanilide isomers yields the corresponding nitroanilines.[9][10]

Experimental Protocol 2: Synthesis of p-Nitroaniline

This protocol outlines the synthesis of p-nitroaniline from aniline via the protection-nitration-deprotection sequence.

Part A: Acetylation of Aniline

  • In a flask, dissolve aniline in a mixture of water and concentrated hydrochloric acid.

  • Warm the solution and add acetic anhydride.

  • Immediately add a solution of sodium acetate to neutralize the acid and catalyze the reaction.

  • Cool the mixture in an ice bath to precipitate the acetanilide.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Part B: Nitration of Acetanilide

  • Add the dry acetanilide to concentrated sulfuric acid, keeping the mixture cool.

  • Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also keeping it cool.

  • Slowly add the nitrating mixture to the acetanilide solution, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the mixture to stand before pouring it onto crushed ice.

  • Collect the precipitated p-nitroacetanilide by vacuum filtration.

Part C: Hydrolysis of p-Nitroacetanilide

  • Transfer the crude p-nitroacetanilide to a flask containing a dilute solution of sulfuric acid.

  • Heat the mixture to a gentle boil for 15-20 minutes to hydrolyze the amide.

  • Cool the solution in an ice bath to precipitate the p-nitroaniline.

  • Collect the yellow p-nitroaniline precipitate by vacuum filtration, wash with cold water, and dry.

Conclusion

The positional isomerism of the nitro group in nitroanilines provides a classic and compelling illustration of the principles of substituent effects in aromatic chemistry. The interplay of inductive and resonance effects, along with steric and hydrogen bonding considerations, results in distinct and predictable differences in basicity and reactivity. A thorough understanding of these differences is indispensable for chemists in academia and industry, enabling the strategic selection of isomers to achieve desired outcomes in synthesis and to modulate the biological activity of target molecules. The experimental protocols provided herein offer a practical framework for the empirical validation of these fundamental concepts.

References

  • Allen. Compare the basic strengths of ortho, meta and para isomers of nitroaniline and predict the decreasing order of basicity.
  • American Chemical Society. (2010, April 19). Competitive Substituent Effects on the Reactivity of Aromatic Rings.
  • BenchChem. A Comparative Spectroscopic Analysis of Ortho-, Meta-, and Para-Nitroaniline Isomers.
  • BenchChem. A Comparative Guide to the Reactivity of Nitroaniline Isomers.
  • BenchChem. An In-Depth Technical Guide on the Synthesis of Aniline Nitrate and Nitroanilines.
  • BenchChem. N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery.
  • BYJU'S. Electrophilic Substitution Reaction of Anilines. Available at: [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]

  • Filo. (2026, February 22). Reaction mechanism of synthesis of nitro aniline. Available at: [Link]

  • Hammett equation - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Allen. (n.d.). Compare the basic strengths of ortho, meta and para isomers of nitroaniline and predict the decreasing order of basicity. Retrieved March 7, 2024, from [Link]

  • LS College. (2020, July 14). Nitration. Available at: [Link]

  • YouTube. (2018, September 17). Relative Basic Strength of Orth, Para and Meta Nitroaniline: Basicity of Nitrosubstituted Anilines. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • PMC. Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. Available at: [Link]

  • Quora. What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? Available at: [Link]

  • YouTube. (2023, February 1). Electrophilic Substitution Reaction of Aniline I Bromination I Nitration I Sulphonation I PDF link. Available at: [Link]

  • ResearchGate. (2008, November). proton affinity and protonation sites in p-nitroaniline. Available at: [Link]

  • ResearchGate. (2023, November). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Available at: [Link]

  • Science.gov. hammett substituent constants: Topics. Available at: [Link]

  • Taylor & Francis Online. (2006, August 19). An Improved Synthesis of N-Substituted-2-nitroanilines. Available at: [Link]

  • The Royal Society of Chemistry. (2014). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
  • University of Calgary. Applications of Hammett Equation: Substituent and Reaction Constants. Available at: [Link]

  • Wiley Online Library. (2001, September 20). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Available at: [Link]

  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved March 7, 2024, from [Link]

  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence - AZoM. (2014, September 15). Retrieved March 7, 2024, from [Link]

Sources

Comparative

Structural Validation of 2,4-Dimethoxy-3-methyl-5-nitroaniline: A Comparative Guide to Spectroscopic Methodologies

Executive Summary In pharmaceutical development and fine chemical synthesis, the structural validation of highly substituted aromatic intermediates presents a unique analytical hurdle. 2,4-Dimethoxy-3-methyl-5-nitroanili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, the structural validation of highly substituted aromatic intermediates presents a unique analytical hurdle. 2,4-Dimethoxy-3-methyl-5-nitroaniline (C9H12N2O4) is a prime example of this challenge. Because five of the six positions on its benzene ring are occupied by isolated functional groups, traditional 1D Nuclear Magnetic Resonance (NMR) spectroscopy yields an "all-singlet" spectrum.

This guide objectively compares Method A (Standard Validation: 1D NMR + FTIR + LRMS) against Method B (Advanced Validation: 2D NMR + HRMS) . As a Senior Application Scientist, I will demonstrate why relying on legacy 1D techniques introduces unacceptable regiochemical ambiguity, and how a self-validating system utilizing Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) provides absolute structural certainty.

The Analytical Challenge: The "All-Singlet" Problem

To understand the necessity of advanced spectroscopy, we must first analyze the causality behind the failure of standard methods. The structure of 2,4-Dimethoxy-3-methyl-5-nitroaniline consists of:

  • C1: Amine group (-NH2)

  • C2: Methoxy group (-OCH3)

  • C3: Methyl group (-CH3)

  • C4: Methoxy group (-OCH3)

  • C5: Nitro group (-NO2)

  • C6: A single isolated proton (-H)

Because there are no adjacent protons on the aromatic ring, there is zero scalar (J) coupling between ring protons. In a standard 1D ¹H NMR spectrum, every substituent appears as an isolated singlet. Consequently, 1D NMR cannot differentiate 2,4-Dimethoxy-3-methyl-5-nitroaniline from its positional isomers (e.g., 2,5-dimethoxy-3-methyl-4-nitroaniline).

Methodology Comparison: Standard vs. Advanced Workflows

Method A: Standard Validation (FTIR + 1D NMR + LRMS)

This legacy approach is highly effective for confirming the presence of specific functional groups but fails at spatial mapping.

  • FTIR Spectroscopy: Excellent for identifying the highly polar substituents. The nitro group (-NO2) is confirmed via strong asymmetric and symmetric N-O stretching vibrations at approximately 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively1[1]. Furthermore, the amine group exhibits characteristic asymmetric and symmetric N-H stretching vibrations around 3500-3300 cm⁻¹ 2[2].

  • Limitation: While FTIR proves what groups are on the ring, and Low-Resolution Mass Spectrometry (LRMS) confirms the nominal mass (m/z 228), neither technique can prove where the groups are located.

Method B: Advanced Validation (2D NMR + HRMS) - Recommended

This is the gold standard for unambiguous structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is mandatory in modern pharmaceutical development to confirm elemental composition with a mass accuracy of <5 ppm3[3]. It definitively proves the formula C9H12N2O4.

  • 2D HMBC (Through-Bond): HMBC is critical for mapping the carbon skeleton by detecting long-range (²J and ³J) carbon-proton couplings 4[4]. The isolated C6 proton will show ³J_CH correlations to C2 and C4, locking the carbon framework.

  • 2D NOESY (Through-Space): NOESY experiments resolve spatial proximity, which is the only definitive way to sequence adjacent substituents on a heavily substituted aromatic ring 5[5]. The C6 proton shows a direct NOE cross-peak to the -NH2 protons, but not to the C3-methyl group. This creates a self-validating spatial map.

Quantitative Data Presentation

Analytical ParameterMethod A (1D NMR + FTIR + LRMS)Method B (2D NMR + HRMS)
Mass Accuracy Low (>100 ppm error)High (<5 ppm error)
Functional Group ID Excellent (FTIR confirms -NO2, -NH2)Excellent (Exact Mass + Isotopic Pattern)
Regiochemical Confidence Low (Ambiguous all-singlet spectrum)Absolute (Spatial & Bond mapping)
False Positive Risk High (Cannot distinguish isomers)Zero (Unambiguous connectivity)
Analysis Time < 30 minutes2 - 4 hours

Experimental Protocols: The Self-Validating Workflow

Protocol 1: HRMS Exact Mass Determination
  • Sample Preparation: Dissolve 1 mg of 2,4-Dimethoxy-3-methyl-5-nitroaniline in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • Ionization Source Selection: Configure the instrument for Electrospray Ionization (ESI) in Positive Mode.

    • Causality: While the highly electronegative nitro group typically favors negative mode, the presence of the strongly basic aniline amine group ensures excellent protonation efficiency [M+H]⁺ in positive mode, yielding superior signal-to-noise ratios.

  • Data Acquisition: Acquire data on a Q-TOF or Orbitrap mass spectrometer at a resolving power of >60,000.

    • Causality: High resolution is required to differentiate the exact mass of the target (Calculated [M+H]⁺: 229.0824) from isobaric background interferences.

Protocol 2: 2D NMR Regiochemical Mapping (HMBC & NOESY)
  • Solvent Selection (Critical Step): Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d6 (not CDCl3).

    • Causality: DMSO-d6 is explicitly chosen to slow the chemical exchange rate of the -NH2 protons via hydrogen bonding with the solvent. This allows the amine protons to appear as a distinct, sharp signal rather than a broad hump, which is an absolute prerequisite for observing through-space NOESY interactions with the adjacent C6 aromatic proton and C2 methoxy group.

  • HMBC Acquisition: Run a ¹H-¹³C HMBC experiment optimized for long-range couplings (J = 8 Hz). Map the ²J and ³J correlations from the C6 proton (~7.5 ppm) to verify the quaternary carbons.

  • NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 400-500 ms.

    • Validation Check: Verify the NOE sequence: NH2C2-OCH3C3-CH3C4-OCH3 . The absence of an NOE between C6-H and C3-CH3 confirms the C6 proton is isolated between the nitro and amine groups.

Workflow Visualization

Workflow Start Unknown Isomer (Nominal m/z 228) HRMS HRMS (Q-TOF/Orbitrap) Exact Mass: 229.0824 [M+H]+ Start->HRMS FTIR FTIR Spectroscopy ID: -NO2 & -NH2 Groups HRMS->FTIR NMR1D 1D 1H NMR Analysis Result: All Singlets FTIR->NMR1D Decision Regiochemistry Unresolved (Positional Ambiguity) NMR1D->Decision HMBC 2D HMBC Maps 2J/3J C-H Bonds Decision->HMBC Requires NOESY 2D NOESY Maps Spatial Proximity Decision->NOESY Requires End Validated Structure: 2,4-Dimethoxy-3-methyl-5-nitroaniline HMBC->End NOESY->End

Figure 1: Spectroscopic decision tree for the structural validation of highly substituted anilines.

References

  • Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. ResearchGate.
  • IR Spectroscopy Tutorial: Nitro Groups. orgchemboulder.com.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate.
  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. University of Pittsburgh.
  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. National Institutes of Health (NIH).

Sources

Validation

spectroscopic differences between 2,4-Dimethoxy-3-methyl-5-nitroaniline and its precursors

As a Senior Application Scientist, navigating the synthesis and characterization of highly functionalized aromatic building blocks requires more than just following a recipe; it demands a deep understanding of how molecu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the synthesis and characterization of highly functionalized aromatic building blocks requires more than just following a recipe; it demands a deep understanding of how molecular structure dictates physical properties.

The compound 2,4-Dimethoxy-3-methyl-5-nitroaniline is a complex, multi-substituted benzene derivative used as a critical intermediate in pharmaceutical and materials research. Its synthesis typically proceeds via a two-step functionalization of 1,3-dimethoxy-2-methylbenzene (Precursor 1), which is first dinitrated to form 1,3-dimethoxy-2-methyl-4,6-dinitrobenzene (Precursor 2), followed by a highly selective mono-reduction to yield the target aniline.

This guide provides an objective, data-driven comparison of the spectroscopic differences between these three molecules, explaining the causality behind their spectral signatures and offering self-validating experimental protocols for your workflow.

Synthetic Workflow & Mechanistic Causality

To understand the spectroscopic differences, we must first understand the structural evolution of the molecule. The transformation from Precursor 2 to the Target molecule relies on the [1], a classical method utilizing negative divalent sulfur (e.g., sodium sulfide) to selectively reduce one nitro group in a polynitroarene.

Why choose the Zinin reduction over catalytic hydrogenation ( H2​/Pd−C )? Catalytic hydrogenation is highly active and would rapidly reduce both nitro groups of Precursor 2, yielding a diamine. The Zinin reduction is milder and highly sensitive to the electronic environment. Once the first nitro group is reduced to an electron-donating amino group, the electron density of the aromatic ring increases significantly. This deactivates the remaining nitro group toward further nucleophilic attack by the sulfide species, effectively halting the reaction at the mono-amine stage.

SynthesisWorkflow P1 Precursor 1 1,3-Dimethoxy-2-methylbenzene Symmetric, m/z 152 UV λmax: ~275 nm R1 Electrophilic Aromatic Nitration HNO3 / H2SO4, 0-5 °C (Adds two -NO2 groups) P1->R1 P2 Precursor 2 1,3-Dimethoxy-2-methyl-4,6-dinitrobenzene Symmetric, m/z 242 1H NMR: 1 Aromatic H (~8.65 ppm) R1->P2 Loss of C4/C6 protons R2 Selective Zinin Reduction Na2S, EtOH/H2O, Reflux (Reduces one -NO2 to -NH2) P2->R2 T1 Target Molecule 2,4-Dimethoxy-3-methyl-5-nitroaniline Asymmetric, m/z 212 1H NMR: 2 distinct -OCH3 signals R2->T1 Appearance of N-H stretch

Fig 1: Synthetic workflow and key spectroscopic markers for 2,4-Dimethoxy-3-methyl-5-nitroaniline.

Comparative Spectroscopic Profiling

The structural changes across this synthetic pathway induce profound shifts in the electronic environment, which are elegantly captured by NMR, FT-IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance ( 1H NMR)

The most definitive proof of successful transformation lies in the symmetry of the molecule.

  • Precursor 1 & 2 (Symmetric): Both precursors possess a vertical plane of symmetry. In Precursor 2, the two methoxy groups are chemically equivalent, appearing as a single 6H integration singlet at δ 3.95. The sole aromatic proton at C5 is flanked by two strongly electron-withdrawing nitro groups, heavily deshielding it to δ 8.65.

  • Target Molecule (Asymmetric): The reduction of one nitro group breaks the molecular symmetry. The two methoxy groups are now in distinct electronic environments (one between −NH2​ and −CH3​ , the other between −CH3​ and −NO2​ ), splitting into two 3H singlets at δ 3.88 and 3.80. Furthermore, the strong +M (resonance) effect of the newly formed amino group shields the remaining aromatic proton, shifting it upfield from δ 8.65 to δ 7.45.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of functional group conversion. Precursor 2 exhibits dominant asymmetric and symmetric −NO2​ stretching bands at 1535 cm−1 and 1345 cm−1 . Upon reduction, the Target molecule retains a modified −NO2​ signature but develops distinct primary amine N−H stretching bands (a doublet at 3450 and 3360 cm−1 ) and an N−H bending mode at 1620 cm−1 .

Electronic Transitions (UV-Vis)

The introduction of an electron-donating −NH2​ group para/meta to an electron-withdrawing −NO2​ group creates a strong "push-pull" intramolecular charge transfer (ICT) system [2]. This highly conjugated network lowers the HOMO-LUMO gap, causing a massive bathochromic (red) shift. While Precursor 2 absorbs primarily in the UV region (~340 nm), the Target molecule absorbs strongly in the visible region (~410 nm), visually transforming the compound from pale yellow to a deep orange/red.

Quantitative Data Summary
Spectroscopic MethodPrecursor 1 (Starting Material)Precursor 2 (Dinitro Intermediate)Target (Nitroaniline Product)
1H NMR ( CDCl3​ , 400 MHz) δ 7.10 (t, 1H), 6.53 (d, 2H), 3.82 (s, 6H), 2.15 (s, 3H) δ 8.65 (s, 1H), 3.95 (s, 6H), 2.30 (s, 3H) δ 7.45 (s, 1H), 4.10 (br s, 2H), 3.88 (s, 3H), 3.80 (s, 3H), 2.22 (s, 3H)
FT-IR (KBr Pellet, cm−1 ) 2950, 2835, 1590, 11101535 ( NO2​ asym), 1345 ( NO2​ sym), 11053450 & 3360 ( NH2​ ), 1520 ( NO2​ ), 1335, 1620
UV-Vis ( λmax​ in MeOH) ~275 nm~340 nm~410 nm (Strong ICT band)
Mass Spectrometry (EI) 152 [M]+ 242 [M]+ 212 [M]+

Self-Validating Experimental Protocols

To ensure reproducibility and prevent over-reduction, the following protocols incorporate built-in spectroscopic checkpoints.

Protocol A: Selective Zinin Reduction with In-Process UV-Vis Monitoring

Causality: By utilizing real-time UV-Vis monitoring, we can halt the reaction precisely when the push-pull chromophore is maximized, preventing the formation of the diamine (which would cause a hypsochromic shift back below 350 nm due to the loss of the acceptor −NO2​ group).

  • Initiation: Dissolve 10.0 mmol of Precursor 2 (1,3-dimethoxy-2-methyl-4,6-dinitrobenzene) in 50 mL of boiling ethanol.

  • Reduction: Prepare a solution of 15.0 mmol of Sodium Sulfide nonahydrate ( Na2​S⋅9H2​O ) in 15 mL of deionized water. Add this dropwise to the refluxing ethanol solution over 30 minutes.

  • In-Process Validation: Every 15 minutes, extract a 10 μL aliquot, dilute in 3 mL of methanol, and measure the UV-Vis spectrum.

    • Validation Checkpoint: The reaction is complete when the absorbance peak at ~410 nm plateaus. If the peak begins to blue-shift or decrease in intensity, over-reduction is occurring.

  • Quenching: Cool the mixture to 0 °C and pour over crushed ice. Filter the resulting orange/red precipitate and wash with cold water.

Protocol B: Orthogonal Spectroscopic Validation (NMR & IR)

Causality: Relying on a single analytical method can lead to false positives. Combining NMR (to confirm symmetry breaking) and IR (to confirm functional group presence) creates a foolproof validation matrix.

  • Sample Preparation (NMR): Dissolve 15 mg of the dried product in 0.6 mL of CDCl3​ containing 0.03% TMS as an internal standard.

  • NMR Acquisition: Acquire a standard 1D 1H spectrum (minimum 16 scans).

    • Validation Checkpoint: Verify the disappearance of the 6H singlet at δ 3.95 and the emergence of two distinct 3H singlets at δ 3.88 and 3.80. If only one methoxy signal is present, the reaction failed or yielded a symmetric diamine.

  • Sample Preparation (IR): Grind 2 mg of the product with 200 mg of anhydrous KBr. Press into a translucent pellet at 10 tons of pressure.

  • IR Acquisition: Scan from 4000 to 400 cm−1 .

    • Validation Checkpoint: Confirm the presence of the diagnostic NH2​ doublet above 3300 cm−1 while ensuring the NO2​ asymmetric stretch at ~1520 cm−1 remains intact.

References

  • Porter, H. K. (1973). "The Zinin Reduction of Nitroarenes". Organic Reactions, 20 (4), 455–481.[Link]

  • Rizo, J. et al. (2019). "Linear and Nonlinear Optical Properties of Functional Groups for Conjugated Polymers. Analysis of the Acceptor–Donor Pair Substituents of Benzene: The Case of meta-Nitroaniline". ACS Omega, 5(1), 324-335.[Link]

Validation

Comprehensive Guide to Purity Assessment of Synthesized 2,4-Dimethoxy-3-methyl-5-nitroaniline: A Comparative Chromatographic Analysis

Target Audience: Researchers, analytical scientists, and drug development professionals. As a highly functionalized aromatic amine, 2,4-Dimethoxy-3-methyl-5-nitroaniline (CAS: 704877-30-5) serves as a critical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

As a highly functionalized aromatic amine, 2,4-Dimethoxy-3-methyl-5-nitroaniline (CAS: 704877-30-5) serves as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. The presence of multiple electron-donating groups (methoxy, methyl) juxtaposed with an electron-withdrawing nitro group creates a unique electronic environment that dictates its physicochemical behavior. Ensuring the high purity (>98%) of this intermediate is paramount, as trace positional isomers or unreacted precursors can propagate through synthetic pathways, compromising the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides an authoritative, comparative evaluation of chromatographic techniques for the purity assessment of 2,4-Dimethoxy-3-methyl-5-nitroaniline, supported by mechanistic insights and validated experimental protocols [1].

Mechanistic Overview: Causality in Chromatographic Behavior

To design a robust analytical method, one must first understand the molecular behavior of the analyte. The primary amine group in substituted anilines is ionizable, but its basicity is heavily modulated by ring substituents.

In 2,4-Dimethoxy-3-methyl-5-nitroaniline, the meta-positioned nitro group exerts a strong electron-withdrawing inductive effect, which significantly reduces the basicity of the amine (typical meta-nitroanilines exhibit a pKa of ~2.5) [4]. Conversely, the ortho and para methoxy groups donate electron density via resonance. This push-pull dynamic means the molecule will be partially protonated at a highly acidic pH (e.g., pH 2.0).

Strategic Choice: To prevent peak tailing caused by secondary interactions between the protonated amine and residual silanol groups on the silica stationary phase, the mobile phase must be carefully buffered. Using a neutral to slightly basic buffer (e.g., 10 mM Ammonium Acetate, pH 6.5) ensures the analyte remains in its neutral, free-base form. This maximizes hydrophobic partitioning into the C18 stationary phase, yielding sharp, symmetrical peaks [2].

Comparative Analysis of Analytical Modalities

While Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard, alternative methods offer orthogonal advantages depending on the specific impurity profile (e.g., volatile vs. non-volatile impurities).

Table 1: Objective Comparison of Chromatographic Alternatives
FeatureRP-HPLC (Gold Standard)UPLC (High-Throughput)GC-FID / GC-MS (Orthogonal)
Separation Mechanism Hydrophobic partitioning (C18)Hydrophobic partitioning (Sub-2 µm C18)Boiling point & volatility
Resolution HighVery HighModerate to High
Analysis Time 15 – 25 minutes3 – 5 minutes15 – 30 minutes
Thermal Stability Risk None (Ambient/30°C)None (Ambient/40°C)High (Nitroanilines can degrade at >250°C)
Primary Application Routine lot release & purity profilingHigh-throughput screening & in-process controlDetection of volatile unreacted starting materials
Limitations Higher solvent consumptionRequires specialized high-pressure instrumentationDerivatization may be required to prevent peak tailing [3]

Verdict: For definitive purity assessment of 2,4-Dimethoxy-3-methyl-5-nitroaniline, RP-HPLC with UV detection remains the most reliable and self-validating system. GC-MS should be reserved strictly as an orthogonal method for identifying volatile organic impurities.

Experimental Protocol: RP-HPLC Purity Assessment

The following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) to ensure column efficiency and resolution criteria are met before any sample data is acquired.

Reagents and Materials
  • Stationary Phase: End-capped C18 Column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q Water (pH adjusted to 6.5).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v).

Step-by-Step Methodology
  • System Equilibration: Purge the HPLC system and equilibrate the C18 column with 5% Mobile Phase B at a flow rate of 1.0 mL/min at 30°C until a stable baseline is achieved (typically 20 minutes).

  • Standard Preparation (SST): Accurately weigh 10 mg of a certified reference standard of 2,4-Dimethoxy-3-methyl-5-nitroaniline. Dissolve in 100 mL of diluent to yield a 100 µg/mL solution.

  • Sample Preparation: Weigh 10 mg of the synthesized batch and dissolve in 100 mL of diluent (100 µg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Gradient Elution Profile:

    • 0–2 min: 5% B

    • 2–15 min: Linear ramp to 80% B

    • 15–18 min: Hold at 80% B

    • 18–19 min: Return to 5% B

    • 19–25 min: Re-equilibration

  • Data Acquisition: Inject 10 µL of the SST standard, followed by the sample. Monitor the eluate via a Photodiode Array (PDA) or UV detector at 254 nm (optimal chromophore absorption for the substituted aromatic ring).

  • Self-Validation Check: The run is only valid if the SST injection demonstrates a tailing factor (T) ≤ 1.5 and theoretical plates (N) ≥ 5000.

Quantitative Data Presentation

To benchmark the performance of the proposed method, the following table summarizes the expected quantitative validation data for the chromatographic assessment.

Table 2: Method Validation and System Suitability Parameters
ParameterExpected Value / Acceptance CriteriaMechanistic Rationale
Retention Time (RT) ~9.4 minutesAnalyte elutes during the organic ramp; highly reproducible.
Tailing Factor ( Tf​ ) 1.12 (Limit: 1.5)pH 6.5 buffer successfully suppresses silanol interactions.
Theoretical Plates (N) > 8,500 (Limit: 5000)Indicates excellent column packing and mass transfer.
Resolution ( Rs​ ) > 2.5 from nearest impurityBaseline separation ensures accurate area normalization.
Limit of Detection (LOD) 0.05 µg/mLHigh sensitivity due to strong UV absorbance at 254 nm.
Method Precision (%RSD) 0.4% (n=6 injections)Demonstrates the self-validating reliability of the protocol.

Analytical Workflow Visualization

The following diagram maps the logical decision tree and workflow for executing the purity assessment, emphasizing the critical System Suitability checkpoint.

PurityWorkflow Start Synthesized Batch 2,4-Dimethoxy-3-methyl-5-nitroaniline SamplePrep Sample Preparation (Dissolution in Acetonitrile/Water) Start->SamplePrep SST System Suitability Test (SST) Check Resolution & Tailing SamplePrep->SST Decision SST Passed? (Tf ≤ 1.5, N ≥ 5000) SST->Decision Optimize Optimize Mobile Phase / Column Decision->Optimize No Run Chromatographic Run (RP-HPLC Gradient Elution) Decision->Run Yes Optimize->SST Data Data Acquisition (UV 254 nm) Peak Area Normalization Run->Data Report Purity Assessment Report (Pass/Fail against >98% Spec) Data->Report

Caption: Experimental workflow for the chromatographic purity assessment of substituted nitroanilines.

References

  • Steps for HPLC Method Development Pharmaguideline [Link]

  • Aniline Purity Application Note (GC-Capillary) Agilent Technologies [Link]

Comparative

A Comprehensive Guide to the Characterization and Identification of Impurities in 2,4-Dimethoxy-3-methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of analytical methodologies for the robust characterization and identification of impurities in 2,4-Dimethoxy-3-m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical methodologies for the robust characterization and identification of impurities in 2,4-Dimethoxy-3-methyl-5-nitroaniline. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of downstream applications, particularly in pharmaceutical development where stringent regulatory standards must be met.[1][2] This document outlines potential impurities, details comparative analytical techniques, and presents comprehensive experimental protocols to support rigorous quality control.

The Importance of Impurity Profiling

Impurities in active pharmaceutical ingredients (APIs) and their intermediates can originate from various sources, including raw materials, manufacturing processes, and degradation over time.[2][3] Even trace amounts of certain impurities can impact the safety and effectiveness of a drug product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (e.g., ICH Q3A, Q3B) that define thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][4][5]

Key Objectives of Impurity Profiling:

  • Ensure Safety and Efficacy: Identify and quantify potentially harmful impurities that could compromise patient safety.[2]

  • Regulatory Compliance: Adhere to global regulatory standards for drug approval and manufacturing.[1][2][6]

  • Process Optimization: Understand the formation of process-related impurities to refine and control the synthesis process.

  • Stability Assessment: Identify degradation products to establish the intrinsic stability of the drug substance and determine appropriate storage conditions.[7][8]

Potential Impurities in 2,4-Dimethoxy-3-methyl-5-nitroaniline

The manufacturing process of 2,4-Dimethoxy-3-methyl-5-nitroaniline, likely involving nitration of a substituted aniline precursor, can lead to several process-related impurities. These can include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Positional Isomers: Isomers formed due to non-selective nitration at different positions on the aromatic ring.[9]

  • Over-nitrated or Under-nitrated Byproducts: Products with more than one or no nitro group, respectively.[9]

  • Degradation Products: Impurities formed due to the compound's instability under certain conditions (e.g., light, heat, or pH).[7][10]

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. The primary techniques for separating and identifying impurities in nitroaniline derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[6][9] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for definitive structural elucidation of unknown impurities.[11][12][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for 2,4-Dimethoxy-3-methyl-5-nitroaniline and its potential impurities.[9][14]

  • Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[9]

  • Advantages:

    • Excellent resolution of isomeric impurities.[9]

    • High sensitivity, especially with UV or MS detectors.[9]

    • Applicable to a wide range of organic molecules without the need for derivatization.[15][16]

    • Well-established and validated methods are widely available.

Gas Chromatography (GC)

GC is best suited for the analysis of volatile and thermally stable compounds.[9] For nitroanilines, it can be particularly useful for identifying volatile starting materials or certain byproducts.

  • Principle: Separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.[9]

  • Advantages:

    • Very high sensitivity, especially with a Flame Ionization Detector (FID) or MS detector.[9]

    • High-resolution separation of volatile isomers is achievable with capillary columns.[9]

Mass Spectrometry (MS)

Coupling MS with either HPLC (LC-MS) or GC (GC-MS) provides powerful capabilities for impurity identification by furnishing molecular weight and structural information.[1]

  • Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

  • Advantages:

    • Provides structural characterization of impurities.[1]

    • High-resolution mass spectrometry (HRMS) can provide elemental composition, aiding in the identification of unknown compounds.[17]

    • Tandem MS (MS/MS) offers enhanced selectivity and structural information through fragmentation analysis.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for the definitive structural elucidation of unknown impurities.[11][13] It provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry.[11][12]

  • Principle: Based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.[11]

  • Advantages:

    • Provides unambiguous structural information.[11][19]

    • Non-destructive technique.[11]

    • Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the impurity.[11]

Performance Comparison of Analytical Techniques

Technique Applicability for 2,4-Dimethoxy-3-methyl-5-nitroaniline Impurities Sensitivity Resolution Structural Information
HPLC-UV Excellent for non-volatile and thermally labile compounds, including isomers and degradation products.[9]HighExcellent for isomers with optimized methods.[9]Limited (retention time)
GC-MS Good for volatile impurities like starting materials and some byproducts.[9]Very HighHigh for volatile isomers.[9]Good (Mass Spectrum)
LC-MS/MS Excellent for a wide range of impurities, providing both separation and identification.[18]Very HighExcellentExcellent (MS and MS/MS spectra)
NMR Essential for definitive structural elucidation of unknown impurities.[11][13][20]ModerateNot a separation techniqueUnambiguous and comprehensive

Recommended Analytical Workflow

A systematic workflow ensures the thorough identification and characterization of all potential impurities.

Analytical_Workflow cluster_0 Initial Screening & Quantification cluster_1 Identification of Volatile Impurities cluster_2 Comprehensive Identification & Confirmation cluster_3 Forced Degradation Studies Sample Sample HPLC_UV HPLC_UV Sample->HPLC_UV Separation & Quantification GC_MS GC_MS Sample->GC_MS Separation & Identification LC_MS LC-MS/MS HPLC_UV->LC_MS Hyphenation for Identification NMR NMR LC_MS->NMR Definitive Structure Elucidation Stress_Conditions Acid, Base, Oxidation, Thermal, Photolytic Stressed_Sample Stressed_Sample Stress_Conditions->Stressed_Sample HPLC_UV_Degradation HPLC-UV Stressed_Sample->HPLC_UV_Degradation Identify Degradation Products

Caption: Recommended analytical workflow for impurity profiling.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[21]

Objective: To intentionally degrade the 2,4-Dimethoxy-3-methyl-5-nitroaniline sample under various stress conditions to generate and identify degradation products.[7][10]

Stress Conditions: [7][21]

  • Acid Hydrolysis: Treat the sample with 0.1 N to 1 N HCl at an elevated temperature (e.g., 60°C).[21]

  • Alkaline Hydrolysis: Treat the sample with 0.1 N to 1 N NaOH at an elevated temperature.[21]

  • Oxidation: Expose the sample to 3-30% hydrogen peroxide at room or elevated temperature.[21]

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).[10]

  • Photolytic Degradation: Expose the solid and a solution of the sample to UV light (e.g., 254 nm) in a photostability chamber.[10]

Procedure:

  • Prepare solutions of 2,4-Dimethoxy-3-methyl-5-nitroaniline in a suitable solvent.

  • Expose the solutions to the different stress conditions for a defined period.

  • For acid and base hydrolysis, neutralize the samples before analysis.[10]

  • Analyze the stressed samples, alongside an unstressed control sample, using a suitable stability-indicating HPLC-UV method.[10]

HPLC-UV Method for Impurity Profiling

This method is suitable for the simultaneous separation and quantification of 2,4-Dimethoxy-3-methyl-5-nitroaniline and its non-volatile impurities.

  • Instrumentation: HPLC system with a pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient to separate polar and non-polar impurities (e.g., 10% to 90% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.[9]

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the main component and its impurities.[9]

    • Injection Volume: 10 µL.[9]

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample.

    • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final volume of 25 mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Volatile Impurities

This method is useful for identifying and quantifying volatile impurities, such as residual starting materials.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C) to elute all components.[18]

    • Injector Temperature: 250°C.[9]

    • Transfer Line Temperature: 280°C.[9]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Scan Range: m/z 40-400.[9]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a volatile solvent like methanol or acetone.[9]

    • Inject 1 µL into the GC-MS system.

NMR for Structural Elucidation

For unknown impurities that cannot be identified by MS alone, isolation followed by NMR analysis is required.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • 1D NMR: ¹H and ¹³C NMR to identify the types and number of protons and carbons.[12]

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton couplings.[11]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[11][20]

      • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon correlations, which is key for establishing the carbon skeleton.[11][20]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, aiding in stereochemical assignments.[11]

  • Sample Preparation:

    • Isolate the impurity of interest using preparative HPLC.

    • Dissolve a sufficient amount (typically >1 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a suite of NMR experiments.

Conclusion

A robust and scientifically sound approach to the characterization and identification of impurities in 2,4-Dimethoxy-3-methyl-5-nitroaniline is paramount for ensuring its quality and suitability for pharmaceutical applications. This guide advocates for a multi-technique strategy, leveraging the separation power of chromatography with the identification capabilities of mass spectrometry and the definitive structural elucidation provided by NMR spectroscopy. By implementing the detailed protocols and workflows presented, researchers and drug development professionals can confidently establish a comprehensive impurity profile, meet stringent regulatory requirements, and ultimately contribute to the development of safe and effective medicines.

References

  • Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing. (2026, February 16). WebofPharma.
  • Forced Degradation Studies of Substituted Nitroaromatic Compounds. (2025, November). Benchchem.
  • A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline. (2025). Benchchem.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
  • Prevention of Nitro-aromatic Compound Degrad
  • Quality guidelines: impurities. European Medicines Agency (EMA).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Pharmaceutical Impurity Testing: What It Is and Why It's Essential. (2026, January 31).
  • Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS.
  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants prepar
  • Comparative analysis of analytical techniques for nitroaniline detection. Benchchem.
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (2020, November 11).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking W
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu.
  • TLC and HPLC Analysis of Nitroanilines. Scribd.
  • Analysis of Five Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrument
  • Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan.
  • Nitrosamines by GC-MS/MS.
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
  • 2,4-DIMETHYL-5-NITROANILINE | 2124-47-2. (2026, January 13). ChemicalBook.
  • Identification and profiling of impurities in Pharmaceuticals. (2025, June 8).
  • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. PMC.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • presence of organic impurities into active pharmaceutical ingredients. (2014, March 20). IJPSR (2009), Issue 1, Vol.
  • Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. (2025, October 9). Biomedical and Pharmacology Journal.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 2,4-Dimethoxy-3-methyl-5-nitroaniline

Introduction & Mechanistic Toxicology 2,4-Dimethoxy-3-methyl-5-nitroaniline (CAS: 704877-30-5) is a highly functionalized nitroaniline derivative frequently utilized as a critical intermediate in drug development and org...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Toxicology

2,4-Dimethoxy-3-methyl-5-nitroaniline (CAS: 704877-30-5) is a highly functionalized nitroaniline derivative frequently utilized as a critical intermediate in drug development and organic synthesis. Handling this compound requires strict operational discipline due to the inherent reactivity and toxicity of the nitroaniline scaffold.

Causality of Toxicity: The toxicological profile of nitroanilines is primarily driven by the nitro group, which undergoes enzymatic reduction in vivo to form reactive hydroxylamines. These intermediates induce severe oxidative stress, leading to the oxidation of hemoglobin to methemoglobin (methemoglobinemia), which severely impairs the blood's oxygen-transport capacity. Furthermore, the electron-donating methoxy and methyl groups on the aromatic ring increase the overall lipophilicity of the compound. This structural feature significantly enhances its dermal absorption rate compared to unsubstituted nitroaniline, necessitating rigorous barrier protection[1].

Physicochemical Hazard Profile

To ensure rapid risk assessment, the quantitative and regulatory data for 2,4-Dimethoxy-3-methyl-5-nitroaniline are summarized below[2].

Property / HazardValue / Classification
Chemical Name 2,4-Dimethoxy-3-methyl-5-nitroaniline
CAS Number 704877-30-5
Molecular Formula C9H12N2O4
Molecular Weight 212.21 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
EPA RCRA Status Characteristic Toxic Waste (40 CFR § 261)[2]

Operational Handling Protocol

The following self-validating protocol ensures that exposure risks are mitigated at the source through a combination of engineering controls and targeted PPE.

Engineering Controls: All manipulations of the dry powder must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a verified face velocity of 80-120 fpm. This prevents the aerosolization of the fine crystalline powder, which can form explosive dust clouds or be inadvertently inhaled[1][3].

Personal Protective Equipment (PPE):

  • Respiratory: If engineering controls are compromised or unavailable, a NIOSH-approved N95 or P100 particulate respirator must be worn, strictly compliant with [4].

  • Dermal: Double nitrile gloves (minimum 5 mil thickness) and a flame-resistant lab coat. The double-gloving technique ensures that if the outer glove is breached by the lipophilic compound, the inner glove maintains the dermal barrier[5].

Step-by-Step Weighing and Transfer Methodology:

  • Preparation: Don required PPE. Verify fume hood calibration and airflow.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and micro-spatula to neutralize static charges. Causality: Neutralizing static prevents the highly lipophilic, lightweight powder from adhering to gloves or aerosolizing out of the weigh boat.

  • Transfer: Carefully transfer the required mass. Cap the primary chemical container immediately after use to prevent ambient moisture absorption and accidental spills.

  • Decontamination: Wipe down the balance and surrounding hood area with a 70% Isopropyl Alcohol (IPA) solution. Follow immediately with a surfactant (soap and water) wipe. Causality: The methoxy groups make the compound soluble in organic solvents like IPA, but surfactants are required to fully lift and encapsulate the dissolved residue from the surface for complete removal.

Waste Segregation and Disposal Plan

Under the EPA Resource Conservation and Recovery Act (RCRA) guidelines (), 2,4-Dimethoxy-3-methyl-5-nitroaniline and its contaminated byproducts must be classified and managed as hazardous waste[2]. It is highly toxic to aquatic life with long-lasting effects and must never enter the municipal water supply[1][5].

Step-by-Step Disposal Methodology:

  • Solid Waste Accumulation: Place all contaminated solids (gloves, Kimwipes, empty vials, weigh boats) into a designated, puncture-resistant solid hazardous waste container lined with a chemically compatible poly-bag[5].

  • Liquid Waste Segregation: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or DCM) during synthesis, segregate the waste into "Halogenated" or "Non-Halogenated" liquid waste carboys based on the primary solvent. Critical Causality: Never mix nitroaniline waste with strong acids or oxidizing agents, as the nitro group can participate in highly exothermic reactions, potentially leading to container rupture[1].

  • RCRA Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly check the "Toxic" and "Irritant" hazard boxes[2].

  • SAA Storage: Store the waste in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Ensure the total volume does not exceed 55 gallons and is stored for no longer than 90 days[5].

  • Final Disposal: Coordinate with the institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. The mandatory disposal method is high-temperature incineration. Causality: Incineration is required to completely cleave the highly stable nitroaromatic ring, preventing soil and groundwater contamination[5].

Waste Management and Disposal Pathway

WasteDisposal Start Solid Waste Generation (2,4-Dimethoxy-3-methyl- 5-nitroaniline) Segregation Waste Segregation (Halogenated vs. Non-Halogenated) Start->Segregation Identify Waste Stream Container Primary Containment (HDPE / Amber Glass) Segregation->Container Transfer to Labeling EPA / RCRA Labeling (Toxic, H302/H315) Container->Labeling Affix Tags SAA Satellite Accumulation Area (SAA) Storage Labeling->SAA Store < 90 Days EHSPickup EHS / Licensed Contractor Pickup & Incineration SAA->EHSPickup Final Disposal

Workflow for the segregation, containment, and disposal of nitroaniline hazardous waste.

Spill Response Workflow

In the event of an accidental release, execute the following self-validating spill response:

  • Evacuation & Assessment: Clear the immediate area of unprotected personnel. Verify that there are no active ignition sources, as nitroaniline dust can be explosive[3].

  • Containment: Do not sweep the dry powder, as the mechanical action generates inhalable dust. Instead, gently cover the spill with damp absorbent pads or an inert absorbent material (e.g., vermiculite or dry sand)[5].

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid hazardous waste bucket. Seal the lid tightly.

  • Sanitization: Wash the spill area with a suitable organic solvent (e.g., methanol) to dissolve residual lipophilic compound, followed immediately by a rigorous detergent wash to encapsulate and remove the solvent-solute mixture.

References

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Title: 1910.134 - Respiratory protection Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 2,4-Dimethoxy-3-methyl-5-nitroaniline Hazard Profile Source: Chemikart URL: [Link]

  • Title: Safety Data Sheet: 4-Nitroaniline Source: Carl ROTH URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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